Tolcapone
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
(3,4-dihydroxy-5-nitrophenyl)-(4-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5/c1-8-2-4-9(5-3-8)13(17)10-6-11(15(19)20)14(18)12(16)7-10/h2-7,16,18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQPIUSUKVNLNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2)O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3023685 | |
| Record name | Tolcapone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Tolcapone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014468 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
5.69e-02 g/L | |
| Record name | Tolcapone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014468 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
134308-13-7 | |
| Record name | Tolcapone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134308-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tolcapone [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134308137 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tolcapone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00323 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tolcapone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3,4-Dihydroxy-5-nitrophenyl)(p-tolyl)methanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TOLCAPONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CIF6334OLY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Tolcapone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014468 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Tolcapone: Mechanism of Action and Pharmacodynamic Profile
Selective and Reversible COMT Inhibition
Tolcapone functions as a potent, selective, and reversible inhibitor of COMT. wikipedia.orgdrugbank.comnih.gov COMT is an enzyme responsible for the O-methylation of catecholamines, including dopamine (B1211576), norepinephrine, and epinephrine (B1671497), as well as catechol drugs like levodopa (B1675098). drugbank.compatsnap.com This methylation process inactivates these compounds. patsnap.com this compound's inhibitory action prevents this degradation, particularly the conversion of levodopa to 3-O-methyldopa (3-OMD). drugbank.comeuropa.eu
Binding Affinity and Dissociation Kinetics of this compound for COMT
This compound demonstrates a high binding affinity for the catalytic site of COMT. wikipedia.org The strength of this binding affinity can be represented by the inhibition constant (Ki). For this compound, the Ki value is reported as 2.5 nM, which can be considered analogous to the dissociation constant for enzyme and inhibitor complex kinetics. wikipedia.org This high affinity contributes to its potent inhibitory effect on the enzyme. nih.gov Studies have characterized this compound as a tight-binding inhibitor of COMT. tandfonline.comtandfonline.comnih.gov The inhibitory potency of tight-binding inhibitors can be dependent on the pre-incubation time of the inhibitor with the enzyme. nih.gov
Competitive vs. Uncompetitive Inhibition Mechanisms of COMT
Research into the precise mechanism of COMT inhibition by this compound indicates that it acts as a mixed-type tight-binding inhibitor. tandfonline.comtandfonline.com While both competitive and uncompetitive inhibition aspects are present, studies suggest that the uncompetitive inhibition mechanism predominates with this compound, in contrast to entacapone (B1671355) where competitive inhibition is more dominant. tandfonline.comtandfonline.com In the context of brain homogenates, this compound has shown a reduction in Vmax without changes in Km in some analyses, suggesting a noncompetitive type of inhibition, although classic kinetic analysis may not be fully suitable for tight-binding inhibitors. nih.gov
Inhibition of COMT in Peripheral Tissues
COMT is widely distributed throughout the body, including significant activity in peripheral tissues such as the liver, kidney, and gastrointestinal tract. tandfonline.comnih.govdovepress.com this compound effectively inhibits COMT in these peripheral tissues. scienceopen.comdovepress.comnih.gov This peripheral inhibition is crucial because, in the presence of an aromatic amino acid decarboxylase inhibitor (like carbidopa (B1219) or benserazide), COMT becomes the primary enzyme responsible for the metabolism of levodopa in the periphery. nih.govdrugbank.com By inhibiting peripheral COMT, this compound reduces the breakdown of levodopa before it reaches the central nervous system. drugbank.compatsnap.com Studies in healthy volunteers have shown that this compound reversibly inhibits human erythrocyte COMT activity after oral administration, with the inhibition level correlating with plasma this compound concentration. europa.eumedsafe.govt.nz For instance, a 200 mg dose of this compound resulted in greater than 80% maximum inhibition of erythrocyte COMT activity on average. europa.eumedsafe.govt.nz
Inhibition of COMT in the Central Nervous System
While often considered to have a significant peripheral effect, this compound also demonstrates the ability to cross the blood-brain barrier and inhibit COMT within the central nervous system (CNS). wikipedia.orgscienceopen.comwikipedia.orgdovepress.comnih.govtandfonline.comdovepress.comcapes.gov.br This central COMT inhibition can reduce the metabolism of both levodopa and dopamine within the brain. nih.govnih.govdovepress.com Functional imaging studies have provided evidence of central COMT inhibition by this compound in patients with Parkinson's disease. nih.govdovepress.com Preclinical studies in rats have shown that this compound decreases striatal extracellular levels of homovanillic acid (HVA), a dopamine metabolite, confirming its central inhibitory effect. nih.gov The ability of this compound to inhibit central COMT distinguishes it from some other COMT inhibitors like entacapone, which are primarily peripherally selective. wikipedia.orgnih.govcapes.gov.br
Neurochemical Modulation by this compound
The primary neurochemical modulation exerted by this compound is through its inhibition of COMT, which significantly impacts the pharmacokinetics and bioavailability of levodopa. scienceopen.comdrugbank.comdovepress.com
Impact on Levodopa Pharmacokinetics and Bioavailability
When levodopa is administered with an aromatic amino acid decarboxylase inhibitor (AADC-I), such as carbidopa or benserazide, its peripheral metabolism is largely shifted to the COMT pathway. nih.govdrugbank.com By inhibiting peripheral COMT, this compound reduces the conversion of levodopa to 3-OMD. drugbank.comeuropa.eu This reduction in peripheral metabolism leads to increased plasma levels of levodopa and a greater amount of levodopa available to cross the blood-brain barrier and reach the CNS. wikipedia.orgnih.govdrugbank.compatsnap.com
Studies have consistently shown that this compound increases the relative bioavailability and prolongs the elimination half-life of levodopa when co-administered with an AADC-I. nih.govdovepress.comfda.govneurology.org This results in more sustained plasma concentrations of levodopa. drugbank.comnih.gov For example, single or multiple doses of this compound (100 mg or 200 mg) have been shown to increase levodopa bioavailability by 1.3 to 2.1 fold in both healthy volunteers and Parkinson's disease patients. nih.govdovepress.com The increased area under the concentration-time curve (AUC) for levodopa demonstrates this enhanced bioavailability. dovepress.comneurology.org this compound's effect on levodopa pharmacokinetics appears to be independent of the specific levodopa/AADC-I formulation used. europa.eu
The reduction in 3-OMD formation is also a key pharmacodynamic effect of this compound. nih.goveuropa.eufda.gov High levels of 3-OMD can compete with levodopa for transport across the blood-brain barrier, potentially limiting levodopa's entry into the brain. wikipedia.orgnih.govdovepress.com By lowering 3-OMD levels, this compound may indirectly enhance levodopa distribution into the CNS. drugbank.com
The more stable and sustained plasma levels of levodopa achieved with this compound co-administration are believed to lead to more continuous dopaminergic stimulation in the brain, which is therapeutically beneficial in managing the motor fluctuations experienced by patients with Parkinson's disease. scienceopen.comdrugbank.compatsnap.com
Here is a summary of key pharmacokinetic and pharmacodynamic data related to this compound's effect on Levodopa:
| Parameter | Effect of this compound (with Levodopa/AADC-I) | Notes | Source(s) |
| Levodopa Relative Bioavailability (AUC) | Increased (1.3 to 2.1 fold) | Observed in healthy volunteers and PD patients. | nih.govdovepress.comdovepress.comneurology.org |
| Levodopa Elimination Half-life | Prolonged (e.g., from ~2 hrs to ~3.5 hrs) | Contributes to more sustained plasma levels. | nih.govdovepress.comneurology.org |
| Levodopa Peak Plasma Concentration (Cmax) | Generally unaffected | This compound primarily affects the overall exposure and duration. | nih.govdovepress.comneurology.org |
| 3-O-methyldopa (3-OMD) Plasma Levels | Markedly decreased | Reduces competition with levodopa for BBB transport. | nih.goveuropa.eufda.gov |
| Erythrocyte COMT Inhibition | Dose-dependent (e.g., >80% with 200mg) | Peripheral pharmacodynamic marker. | europa.eumedsafe.govt.nz |
Table 1: Impact of this compound on Levodopa Pharmacokinetics and Related Parameters
Reduction of 3-O-Methyldopa (3-OMD) Formation
A major metabolic pathway for levodopa catalyzed by COMT is its O-methylation to 3-O-methyldopa (3-OMD) drugbank.comcambridge.orgeuropa.eu. This occurs in both the periphery and, to a lesser extent, the brain drugbank.comnih.gov. This compound significantly reduces the formation of 3-OMD drugbank.comneurology.orgeuropa.eu. Studies have shown a dose-dependent decrease in 3-OMD plasma levels with this compound administration fda.gov. For instance, a dose of 10 mg this compound resulted in a 33% decrease in the AUC of 3-OMD plasma levels, with higher doses achieving near-complete inhibition fda.gov. High levels of plasma 3-OMD have been associated with a poor response to levodopa europa.eu.
Sustained Levodopa Plasma Levels and Half-Life Prolongation
By inhibiting the peripheral breakdown of levodopa by COMT, this compound increases the amount of levodopa available to reach the brain drugbank.compatsnap.comcambridge.org. This leads to more sustained plasma levels of levodopa drugbank.comdrugs.com. Studies have demonstrated that this compound significantly prolongs the elimination half-life of levodopa and increases its area under the plasma concentration-time curve (AUC) drugs.comcambridge.orgdovepress.com. The half-life of levodopa is typically prolonged from approximately 2 hours to 3.5 hours when co-administered with this compound drugs.comdovepress.com. This results in an approximate doubling of levodopa's relative bioavailability without generally affecting the average peak plasma concentration (Cmax) or the time to reach Cmax (Tmax) drugs.comcambridge.orgdovepress.com.
Data illustrating the effect of this compound on levodopa pharmacokinetics is presented below:
| Parameter | Levodopa/AADC Inhibitor Alone (Approximate) | Levodopa/AADC Inhibitor + this compound (Approximate) | Fold Increase |
| AUC | Baseline | 2-fold | 2 |
| Elimination t½ | 2 hours | 3.5 hours | 1.75 |
| Cmax | Unaffected | Unaffected | ~1 |
| Tmax | Unaffected | Unaffected | ~1 |
*Based on research findings drugs.comcambridge.orgdovepress.com.
Enhanced Levodopa Transport Across the Blood-Brain Barrier
3-OMD, the major metabolite of levodopa, competes with levodopa for transport across the blood-brain barrier (BBB) via the large neutral amino acid transporter (LAT) wikipedia.orgdrugbank.compatsnap.comnih.gov. By reducing the circulating levels of 3-OMD, this compound may decrease this competition, potentially leading to an increased distribution of levodopa into the CNS drugbank.comnih.gov. Animal studies have suggested that the ability of this compound to increase the effect of levodopa can be attenuated by high doses of 3-OMD, supporting the idea of competitive blockade at the BBB transport mechanism nih.gov.
Effects on Dopaminergic Neurotransmission
The altered pharmacokinetics of levodopa due to COMT inhibition by this compound have significant implications for dopaminergic neurotransmission.
Increased Central Dopamine Levels
By increasing the amount of levodopa that crosses the BBB and is available for conversion to dopamine in the brain, this compound contributes to increased central dopamine levels drugbank.compatsnap.combasicmedicalkey.com. Levodopa is converted to dopamine by AADC within the brain patsnap.compatsnap.com. While this compound primarily acts peripherally to increase levodopa availability, it also inhibits COMT centrally, which can slow the degradation of dopamine within the CNS wikipedia.orgcambridge.orgoup.com. Studies in Parkinson's disease patients have shown that this compound significantly increases levodopa and dopamine concentrations in the cerebral spinal fluid reliasmedia.commedlink.com.
Influence on Tonic and Phasic Dopamine Release
COMT is involved in the metabolism of dopamine, particularly in the prefrontal cortex, where the dopamine transporter is less abundant compared to the striatum foliamedica.bgcambridge.org. Inhibition of COMT by this compound can selectively enhance dopamine transmission in the prefrontal cortex cambridge.org. Research suggests that low COMT activity can lead to higher levels of tonic dopamine and potentially decreased phasic dopamine release in the striatum foliamedica.bgresearchgate.net. Tonic dopamine refers to the steady-state extracellular dopamine levels, while phasic release involves transient, higher concentrations of dopamine associated with neuronal firing nih.gov. By influencing COMT activity, this compound may modulate the balance between tonic and phasic dopamine signaling researchgate.netresearchgate.net.
Accumulation of S-adenosyl-L-methionine (SAM) in Striatum
The inhibition of COMT by this compound has a direct impact on the metabolism of S-adenosyl-L-methionine (SAM). COMT utilizes SAM as the methyl donor in the O-methylation of its substrates, including levodopa, dopamine, and DOPAC drugbank.compatsnap.comcapes.gov.br. By blocking the O-methylation of these compounds, this compound reduces the consumption of SAM capes.gov.br.
Research has demonstrated that this compound administration leads to an accumulation of SAM in the striatum wikipedia.orgcapes.gov.broup.com. This occurs because the enzyme responsible for SAM utilization in the COMT pathway is inhibited, while the production and other metabolic pathways of SAM may continue capes.gov.br.
Studies in rats have shown a dose-dependent increase in striatal SAM content following this compound administration capes.gov.br. For example, a study using oral administration of 30 mg/kg this compound in rats showed elevated striatal SAM levels for several hours, correlating with pronounced COMT inhibition capes.gov.br.
The accumulation of SAM in the striatum has been hypothesized to have potential implications. Experimental evidence suggests that elevated SAM levels in the striatum may induce symptoms similar to those observed in Parkinson's disease wikipedia.orgoup.com. This effect is thought to be potentially linked to hypermethylation processes and their downstream consequences oup.com. Research has indicated that SAM can increase the formation of metabolites such as methanol, formaldehyde, and formic acid in striatal homogenates in a concentration- and time-dependent manner nih.gov. Formaldehyde, in particular, has been shown to be toxic to neuronal cells in in vitro studies, suggesting that its endogenous formation under conditions of excessive methylation could contribute to neuronal damage nih.gov.
While the precise mechanisms by which SAM accumulation in the striatum might contribute to neurological effects are still under investigation, the consistent finding of increased striatal SAM levels following central COMT inhibition by this compound highlights an important biochemical consequence of its action wikipedia.orgcapes.gov.broup.com.
Data from studies investigating the effect of this compound on SAM levels in the striatum often involve animal models. The following table summarizes representative findings on the effect of this compound on striatal SAM levels in rats:
| Study Reference | Animal Model | This compound Dose (p.o.) | Effect on Striatal SAM Levels | Key Findings |
| Da Prada et al. capes.gov.br | Rat | 30 mg/kg | Increased | Dose-dependent increase in SAM; elevated for several hours. |
| Charlton & Crowell oup.com | Rat | Not specified | Accumulation | Experimental evidence suggests SAM accumulation induces Parkinson-like symptoms. |
This accumulation of SAM in the striatum is a distinct pharmacodynamic effect of this compound, related to its central COMT inhibitory activity, and is an area of ongoing research to fully understand its physiological and potential pathophysiological consequences wikipedia.orgcapes.gov.broup.com.
Pharmacokinetic Characteristics of Tolcapone
Absorption and Bioavailability
Tolcapone is rapidly absorbed following oral administration, with peak plasma concentrations typically achieved within approximately 2 hours. drugs.commedsafe.govt.nzdrugs.com The absolute bioavailability of an oral dose is reported to be around 65% to 68%. wikipedia.orgmedsafe.govt.nzdrugs.com While food can delay and decrease the absorption of this compound, the relative bioavailability when taken with a meal is still substantial, ranging from 80% to 90%. medsafe.govt.nzeuropa.eu The pharmacokinetics of this compound are linear over a range of doses. drugs.commedsafe.govt.nzeuropa.eu
| Parameter | Value | Source |
| Tmax | ~2 hours | drugs.commedsafe.govt.nzdrugs.com |
| Absolute Bioavailability | 65-68% | wikipedia.orgmedsafe.govt.nzdrugs.com |
| Relative Bioavailability with food | 80-90% | medsafe.govt.nzeuropa.eu |
Distribution and Tissue Penetration
The steady-state volume of distribution for this compound is relatively small, approximately 9 L. drugs.commedsafe.govt.nzeuropa.eudrugbank.comnih.gov This limited distribution into tissues is primarily attributed to its high plasma protein binding. drugs.commedsafe.govt.nzeuropa.eu
Plasma Protein Binding Dynamics (e.g., to Serum Albumin)
This compound exhibits very high plasma protein binding, exceeding 99.9% over a wide range of concentrations. wikipedia.orgdrugs.commedsafe.govt.nzeuropa.eudrugbank.com In vitro studies have demonstrated that this compound binds mainly to serum albumin. drugs.commedsafe.govt.nzeuropa.eu Despite this high protein binding, in vitro studies suggest that this compound does not displace other highly protein-bound drugs like warfarin (B611796), tolbutamide (B1681337), digitoxin (B75463), and phenytoin (B1677684) from their binding sites at therapeutic concentrations. medsafe.govt.nzeuropa.eu
| Parameter | Value | Source |
| Plasma Protein Binding | >99.9% | wikipedia.orgdrugs.commedsafe.govt.nzeuropa.eudrugbank.com |
| Primary Binding Protein | Serum Albumin | drugs.commedsafe.govt.nzeuropa.eu |
Central Nervous System Penetration and Distribution
While this compound is often described as being peripherally selective, it is capable of crossing the blood-brain barrier and inhibiting COMT in the brain to a significant degree. wikipedia.org Compared to other COMT inhibitors like entacapone (B1671355), this compound is more lipophilic, which may contribute to its greater likelihood of crossing the blood-brain barrier. wikipedia.org Studies in rats have shown that this compound has a higher striatum/serum ratio than entacapone, indicating better brain penetration in this model. researchgate.netnih.gov In vivo studies in rats also suggest that while brain exposure is limited for this compound, it crosses the blood-brain barrier to a greater extent than some other COMT inhibitors, and this process can be influenced by efflux transporters like P-glycoprotein and Breast Cancer Resistance Protein (BCRP). researchgate.net
Biotransformation Pathways
This compound undergoes extensive metabolism prior to excretion, with only a small fraction (around 0.5%) found unchanged in urine. wikipedia.orgdrugs.commedsafe.govt.nzeuropa.eunih.govnih.govresearchgate.net The biotransformation primarily affects the periphery of the molecule, leaving the benzophenone (B1666685) nucleus unaltered. nih.gov
Primary Metabolic Pathway: Glucuronidation
The main metabolic pathway for this compound is glucuronidation. wikipedia.orgdrugs.commedsafe.govt.nzeuropa.eudrugbank.comnih.govnih.govresearchgate.net This involves the conjugation of this compound to its glucuronide, which is an inactive metabolite. drugs.commedsafe.govt.nzeuropa.eu Glucuronidation primarily occurs at the hydroxyl group in position 3 of the this compound molecule. nih.govresearchgate.net The glucuronide conjugate is formed rapidly and is a major metabolite found in plasma early after administration. nih.govnih.gov It is subsequently excreted in both urine and feces. drugs.commedsafe.govt.nznih.govnih.gov
Cytochrome P450 Metabolism (e.g., CYP3A4, CYP2A6)
| Metabolic Pathway | Significance | Enzymes Involved (if specified) |
| Glucuronidation | Primary | Glucuronyltransferase nih.gov |
| Methylation | Secondary | COMT drugs.commedsafe.govt.nzeuropa.eu |
| Hydroxylation/Oxidation | Minor | CYP3A4, CYP2A6 (in vitro) wikipedia.orgdrugs.commedsafe.govt.nzeuropa.eu |
| Nitro Group Reduction | Minor | Not specified |
Elimination and Excretion Profiles
This compound is almost completely metabolized before being eliminated from the body, with only a very small fraction of the administered dose excreted unchanged. europa.eumedsafe.govt.nzdrugs.comdrugs.comdovepress.com The drug-related material is primarily excreted via two main routes: urine and feces. europa.eumedsafe.govt.nzfda.govdrugs.comnih.gov
Renal Excretion of Metabolites
A significant proportion of drug-related material is excreted in the urine. europa.eumedsafe.govt.nzfda.govdrugs.comnih.gov Studies using radiolabeled this compound have shown that approximately 60% of the administered dose is recovered in the urine. europa.eumedsafe.govt.nzfda.govdrugs.com Unchanged this compound accounts for a negligible amount, typically around 0.5% of the dose, excreted in the urine. europa.eumedsafe.govt.nzfda.govdrugs.comdrugs.comnih.govdovepress.com The major metabolite found in urine is the glucuronide conjugate of this compound. nih.govresearchgate.netnih.gov
Biliary/Fecal Excretion of Metabolites
The biliary route also contributes significantly to the elimination of this compound metabolites, with subsequent excretion in the feces. europa.eumedsafe.govt.nzfda.govdrugs.com Approximately 40% of the administered dose is excreted in the feces. europa.eumedsafe.govt.nzfda.govdrugs.comnih.gov Similar to urinary excretion, unchanged this compound is found in very small amounts in the feces. nih.gov The glucuronide conjugate is also a major metabolite found in feces. nih.govresearchgate.netnih.gov The amine derivative and its subsequent metabolites, including the N-acetylated form, are also detected in both urine and feces. nih.govresearchgate.netnih.gov
Based on a study in healthy volunteers given a 200 mg dose of [14C]-tolcapone, the mean cumulative excretion of radioactivity was 57.3% in urine and 40.5% in feces, with excretion being largely complete within 9 days. nih.govnih.govacs.org
Here is a summary of excretion routes based on a radiolabeled study:
| Excretion Route | Proportion of Dose |
| Urine | ~60% |
| Feces | ~40% |
| Unchanged in Urine | ~0.5% |
Population Pharmacokinetics and Inter-individual Variability
Population pharmacokinetic studies have been conducted to characterize this compound's behavior in larger patient populations and identify factors contributing to variability. fda.govdrugs.comnih.gov
Impact of Organ Impairment (Hepatic, Renal Function)
Organ impairment can significantly influence the pharmacokinetics of drugs. Studies have investigated the effects of both hepatic and renal impairment on this compound's pharmacokinetic profile.
Hepatic Impairment
The liver is the primary site of this compound metabolism, mainly through glucuronidation nih.govmims.com. Therefore, hepatic impairment can affect its clearance. Studies have shown that moderate non-cirrhotic liver disease has no significant impact on the pharmacokinetics of this compound. drugs.comeuropa.eumedsafe.govt.nzdovepress.com. However, in patients with moderate cirrhotic liver disease (Child-Pugh Class B), the clearance and volume of distribution of unbound this compound are reduced by almost 50% drugs.comeuropa.eumedsafe.govt.nzdovepress.comdrugs.comfda.govtandfonline.com. This reduction can lead to an approximate twofold increase in the average concentration of unbound drug drugs.comeuropa.eumedsafe.govt.nz. The plasma concentration of the pharmacologically inactive glucuronide metabolite is also increased in patients with cirrhosis, likely due to a combination of increased formation and decreased elimination fda.govnih.gov.
Here is a summary of the impact of hepatic impairment on this compound pharmacokinetics:
| Hepatic Impairment Severity | Impact on this compound Pharmacokinetics (Unbound Drug) | Change in Clearance | Change in Volume of Distribution | Change in Average Concentration |
| Moderate Non-Cirrhotic | No significant impact | Unchanged | Unchanged | Unchanged |
| Moderate Cirrhotic (Child-Pugh Class B) | Reduced clearance and volume of distribution | Reduced by ~50% | Reduced by ~50% | Increased by ~2-fold |
Renal Impairment
The pharmacokinetics of this compound have not been specifically investigated in a dedicated renal impairment study drugs.comeuropa.eumedsafe.govt.nz. However, population pharmacokinetic analyses conducted during clinical trials involving over 400 patients have indicated that this compound pharmacokinetics are unaffected by renal function across a wide range of creatinine (B1669602) clearance values (30 mL/min to 130 mL/min) drugs.comeuropa.eumedsafe.govt.nzfda.gov. This is attributed to the fact that only a negligible amount of unchanged this compound is excreted in the urine (0.5%) drugs.comnih.govmedsafe.govt.nzfda.gov. While the glucuronide conjugate of this compound is primarily excreted in the urine, it also undergoes biliary excretion drugs.comnih.govmedsafe.govt.nz. Accumulation of this inactive metabolite is not expected to pose a risk in patients with creatinine clearance above 25 mL/min drugs.com. Given the high protein binding of this compound, hemodialysis is not expected to significantly remove the drug drugs.comfda.gov.
| Metabolic Pathway | Primary Enzymes Involved | Potential for Polymorphic Influence | Observed Impact on this compound Pharmacokinetics/Efficacy |
| Glucuronidation | UGTs (primarily UGT1A6) | Yes (UGT polymorphisms) | Associated with elevated liver enzymes; minor influence on efficacy medlink.comresearchgate.netresearchgate.netcapes.gov.br |
| Methylation | COMT | Yes (COMT polymorphisms) | Minor influence on clinical response researchgate.netcapes.gov.br |
| Oxidation | CYP3A4, CYP2A6 | Yes (CYP polymorphisms) | Not explicitly studied for impact on this compound PK |
Clinical Efficacy and Therapeutic Applications
Adjunctive Therapy in Parkinson's Disease
As an adjunct to levodopa (B1675098) therapy, tolcapone has demonstrated efficacy in improving motor function and reducing the complications associated with long-term levodopa use in patients with Parkinson's disease dovepress.comnih.gov.
Management of Motor Fluctuations ("Wearing-Off" Phenomenon)
The "wearing-off" phenomenon, characterized by the return of Parkinson's symptoms before the next dose of levodopa is due, is a common complication of long-term levodopa therapy neurology.orgnih.govnih.gov. Clinical trials have shown that this compound is effective in reducing this "wearing-off" time in patients with Parkinson's disease dovepress.comneurology.orgnih.govnih.gov. Studies have reported significant decreases in daily "off" time in patients treated with this compound compared to placebo neurology.orgnih.govneurology.orgdovepress.com. For instance, a study involving patients experiencing "wearing-off" showed that this compound 200 mg three times daily (tid) reduced daily "off" time by an average of 3.25 hours at 3 months, a reduction significantly different from the placebo group neurology.org. Another study indicated an average reduction in "off" time of 40% across different this compound dose levels neurology.org. Investigators' global assessments have also indicated a reduced "wearing-off" effect in a significant percentage of patients receiving this compound compared to placebo nih.govdovepress.com.
Impact on "ON" Time and "OFF" Time Duration
This compound treatment leads to an increase in "ON" time, the period when Parkinson's symptoms are well-controlled by medication, and a corresponding decrease in "OFF" time dovepress.comnih.govnih.govcochrane.org. Clinical trials have consistently shown a significant increase in total "ON" time with this compound therapy nih.govneurology.orgdovepress.comnih.gov. In one study, "ON" time increased by approximately 25% to 34% from baseline with this compound nih.govneurology.orgdovepress.com. The increase in "ON" time and decrease in "OFF" time are key benefits of this compound as an adjunctive therapy in fluctuating Parkinson's disease dovepress.comnih.govnih.govcochrane.org.
Here is a table summarizing the impact on "ON" and "OFF" time from selected studies:
| Study Duration | This compound Dose (tid) | Change in Daily "OFF" Time (hours) | Change in Daily "ON" Time (%) | Citation |
| 3 months | 200 mg | -3.25 | Not specified, significant increase | neurology.org |
| 10-hour evaluation | All doses | -40% (average) | +25% (average) | neurology.org |
| 6 weeks | 200 mg | Significant reduction | Significant increase (34%) | nih.govdovepress.com |
| Not specified | 100 mg | -31.5% | +21.3% | nih.gov |
| Not specified | 200 mg | -26.2% | +20.6% | nih.govnih.gov |
Reduction in Levodopa Daily Dose Requirement
Adjunctive therapy with this compound allows for a significant reduction in the required daily dose of levodopa dovepress.comnih.govneurology.orgneurology.orgdovepress.comcochrane.orgnih.gov. By increasing the bioavailability of levodopa, this compound enhances its effectiveness, allowing for a lower dose to achieve a similar or better therapeutic effect patsnap.comdovepress.com. Clinical trials have consistently demonstrated a significant decrease in mean daily levodopa dose in patients receiving this compound compared to placebo neurology.orgneurology.orgdovepress.comnih.gov. Reductions in daily levodopa dosage ranging from 108.9 mg to 251.5 mg have been reported in a systematic review nih.govresearchgate.net. The reduction in levodopa dose can also lead to a decrease in the number of daily levodopa intakes neurology.orgdovepress.com.
Here is a table illustrating the reduction in levodopa daily dose:
| Study Duration | This compound Dose (tid) | Mean Reduction in Daily Levodopa Dose (mg) | Citation |
| 3 months | Not specified | Significant decrease compared to placebo | neurology.org |
| 10-hour evaluation | All doses | Significant reduction | neurology.org |
| Not specified | 100 mg | 109 | nih.gov |
| Not specified | 200 mg | 122 | nih.gov |
| Not specified | 100 mg | 23% reduction | dovepress.com |
| Not specified | 200 mg | 29% reduction | dovepress.com |
| Systematic Review (Median) | Not specified | 108.9 (range 1-251.5) | nih.govresearchgate.net |
Investigation in Non-Motor Symptoms of Parkinson's Disease
Effects on Attention Control and Working Memory
Research indicates that this compound can modulate working memory, although the direction of this effect may depend on an individual's COMT genotype cambridge.orgcambridge.org. Studies have shown that this compound can improve working memory performance, particularly in individuals with the Val/Val genotype of the COMT gene, who are hypothesized to have lower baseline cortical dopamine (B1211576) levels cambridge.orgresearchgate.netcambridge.orgnih.gov. Conversely, some findings suggest that this compound may impair working memory performance in individuals with the Met/Met genotype researchgate.netnih.gov.
One study using a systematic review of randomized controlled trials found that the most consistent effect of this compound was on working memory, with improvements more consistently observed in Val-Val participants cambridge.org. Another study in healthy volunteers performing a Variable Attentional Control (VAC) task during fMRI showed that this compound decreased load-related neural activity in the dorsal anterior cingulate cortex while maintaining the same level of task performance, suggesting improved efficiency of information processing during attentional control nih.gov.
However, not all studies have found a positive effect on attention and working memory. One study reported that this compound did not improve sustained attention and even further impaired performance in healthy male subjects experiencing prolonged wakefulness, particularly in certain COMT genotypes cambridge.org. Another study using a saccadic eye movement task found that subjects were less efficient and had longer reaction times under this compound, implying a detrimental impact on cognitive performance aspects related to adapting to the environment nih.gov.
Neural Basis of Cognitive Enhancement
The cognitive effects of this compound are thought to be mediated by its inhibition of COMT, which leads to increased dopamine levels in the prefrontal cortex researchgate.netcambridge.org. This increase in dopamine is hypothesized to shift prefrontal dopamine levels closer to an optimal range, consistent with the inverted U-shaped model of prefrontal function, where both too little and too much dopamine can impair cognitive performance cambridge.orgcambridge.orgnih.gov.
Functional magnetic resonance imaging (fMRI) studies have provided insights into the neural basis of this compound's cognitive effects. One study found that this compound significantly improved the efficiency of information processing in the prefrontal cortex during a working memory test in healthy subjects researchgate.netnih.gov. This was evidenced by a this compound-induced improvement in the efficiency of the blood oxygen level-dependent (BOLD) response researchgate.netnih.gov. Another fMRI study observed that this compound decreased load-related neural activity in the dorsal anterior cingulate cortex during an attentional control task, suggesting enhanced efficiency of this region nih.gov.
The interaction between this compound's effects and COMT genotype further supports the role of prefrontal dopamine. Studies showing that cognitive improvements are more pronounced in individuals with the Val/Val genotype align with the understanding that this genotype is associated with lower baseline COMT activity and presumably lower prefrontal dopamine turnover cambridge.orgcambridge.org. Increasing dopamine in these individuals with this compound may bring their prefrontal dopamine levels closer to the optimal range for cognitive function cambridge.orgcambridge.org.
Apathy and Motivation
This compound has shown some potential effects on apathy and motivation. In animal studies, this compound has demonstrated antidepressant- and anti-anhedonia-like effects and stimulated exploratory behavior wikipedia.orgwikipedia.org.
In clinical studies, there have been some observations regarding this compound's impact on apathy. A systematic review noted a trend toward improvements in apathy under this compound in individuals with behavioral variant frontotemporal dementia (bvFTD), although this was not a significant effect cambridge.org. Another study in patients with bvFTD found that while depression and irritability decreased with this compound treatment, apathy actually increased nih.gov. This bidirectional effect on different neuropsychiatric symptoms highlights the complex influence of dopaminergic modulation.
This compound has been suggested as a potential treatment for disorders of diminished motivation, such as apathy, due to its indirect dopaminergic effects wikipedia.org. Research suggests that increasing cortical dopamine may reduce the impact of motivational biases governing automated behavior cambridge.org.
Pain Modulation and Antinociceptive Effects
Existing evidence suggests that dopaminergic neurotransmission plays a significant role in pain control researchgate.netfoliamedica.bg. This compound, by inhibiting COMT and increasing dopamine levels, has been investigated for potential pain modulation and antinociceptive effects researchgate.netfoliamedica.bg.
Studies in animal models have explored the antinociceptive effects of this compound. One study in naive rats investigated the effects of this compound against chemical and thermal stimuli researchgate.netfoliamedica.bg. The results indicated that this compound, at a dose of 30 mg/kg body weight, significantly increased the latency in the paw pressure test at 1, 2, and 3 hours compared to saline researchgate.net. This suggests a reduction in mechanical nociception researchgate.net. The study also noted that this compound stimulates noradrenergic mediation, which may contribute to its antinociceptive effect foliamedica.bgresearchgate.net.
The role of dopamine in pain modulation suggests that drugs enhancing dopaminergic mediation, like this compound, may be useful in the treatment of pain associated with conditions like Parkinson's disease and other disorders foliamedica.bg.
Reduction of Levodopa-Associated Hyperhomocysteinemia
Long-term treatment with levodopa, a common medication for Parkinson's disease, can be associated with elevated plasma levels of homocysteine, a condition known as hyperhomocysteinemia dovepress.commdsabstracts.orgnih.gov. This is partly due to the metabolism of levodopa by COMT, which produces 3-O-methyldopa, a process that consumes S-adenosyl-L-methionine, a methyl donor involved in homocysteine metabolism dovepress.com.
This compound, by inhibiting COMT, particularly in the periphery, reduces the O-methylation of levodopa, thereby decreasing the production of 3-O-methyldopa mdsabstracts.orgdovepress.com. This mechanism helps to conserve methyl groups and can lead to a reduction in elevated homocysteine levels associated with levodopa treatment dovepress.commdsabstracts.orgnih.govdovepress.com.
A pilot study in patients with advanced Parkinson's disease treated with levodopa/carbidopa (B1219) intestinal gel investigated the effect of this compound add-on therapy on homocysteine metabolism nih.govresearchgate.net. The study found that the level of homocysteine decreased in the group treated with this compound (-8.81 ± 8.36), while it increased in the group without additional treatment (4.95 ± 12.54) nih.govresearchgate.net. This indicates that this compound can help control homocysteine levels in patients receiving levodopa nih.govresearchgate.net.
Table 1: Change in Homocysteine Levels in Parkinson's Disease Patients on Levodopa/Carbidopa Intestinal Gel with Different Interventions
| Intervention | Change in Homocysteine Level (μmol/L) (Mean ± SD) |
| No additional treatment | 4.95 ± 12.54 |
| B vitamin supplementation | -17.73 ± 11.82 |
| This compound add-on therapy | -8.81 ± 8.36 |
*Data derived from a pilot study in 16 patients nih.govresearchgate.net.
Reducing elevated homocysteine levels may have potential benefits, as hyperhomocysteinemia has been considered a risk factor for accelerated Parkinson's disease progression and arteriosclerosis, although a conclusive relationship between homocysteine levels and deleterious consequences like stroke or cognitive decline in PD has not been definitively demonstrated dovepress.comdovepress.com.
Exploratory Research in Other Neurological/Psychiatric Disorders
Beyond its established use in Parkinson's disease, this compound has been explored for its potential therapeutic applications in other neurological and psychiatric disorders, primarily due to its ability to modulate dopaminergic signaling, particularly in the prefrontal cortex.
In addition to its effects on cognitive function and apathy discussed earlier, this compound has been clinically studied in the treatment of certain psychiatric disorders such as obsessive-compulsive disorder (OCD) wikipedia.org. There is also interest in brain-penetrant COMT inhibitors like this compound for the treatment of schizophrenia and disorders characterized by diminished motivation wikipedia.org.
The rationale for exploring this compound in these conditions stems from the known involvement of dopamine in their pathophysiology. For instance, altered dopamine signaling in the prefrontal cortex is implicated in cognitive deficits observed in various psychiatric disorders. By increasing prefrontal dopamine, this compound could potentially ameliorate these deficits cambridge.orgresearchgate.netnih.gov.
Exploratory research aims to determine if the cognitive-enhancing and motivational effects observed with this compound in some studies could translate into clinical benefits for patients with these other neurological and psychiatric conditions wikipedia.orgwikipedia.org.
This compound is a chemical compound that has been investigated for various therapeutic and research applications beyond its established use. This article focuses on the clinical efficacy research and specific research applications of this compound in the contexts of certain neurological disorders, amyloidosis, antiviral research, and anti-tubercular research.
Obsessive-Compulsive Disorder (OCD)
Research has investigated this compound as a potential treatment for Obsessive-Compulsive Disorder (OCD). A randomized, placebo-controlled, double-blind crossover trial involving adults with OCD (N=20) examined the efficacy of two-week treatment with this compound. The study found that two weeks of this compound treatment was associated with significant improvement in OCD symptoms compared to two weeks of placebo. nih.govcenterwatch.comresearchgate.netnih.gov The mean percentage decrease in total Yale-Brown Obsessive-Compulsive Scale (YBOCS) scores was 16.4% with this compound, versus 3.6% with placebo. nih.govnih.gov This suggests that brain-penetrant catechol-O-methyltransferase (COMT) inhibitors like this compound warrant further investigation as potential treatments for OCD. nih.govresearchgate.netnih.gov this compound is a COMT inhibitor that is thought to augment cortical dopaminergic transmission, which may contribute to its observed effects on OCD symptoms. nih.govresearchgate.netnih.gov
Schizophrenia and Disorders of Diminished Motivation
Centrally active COMT inhibitors, including this compound, have been studied in psychiatric disorders. wikipedia.org Disorders of diminished motivation (DDM) encompass conditions involving reduced capacity for motivation, including those associated with psychiatric disorders like schizophrenia. wikipedia.orgmdpi.com Research using a motivational Go NoGo task in healthy individuals demonstrated that this compound globally decreased motivational bias, improving performance in conditions where bias was unhelpful and impairing it where bias was congruent. researchgate.netnih.gov These findings suggest a role for cortical dopamine, modulated by this compound, in regulating motivational processes related to top-down control over automated behavior. researchgate.netnih.gov While this compound has been reported to improve cognition and working memory in the cognitive symptoms of schizophrenia in some studies, further research with longer treatment durations and larger sample sizes is suggested for conditions associated with dysregulated cortical dopaminergic function. researchgate.net
Amyloid Transthyretin (ATTR) Amyloidosis
This compound has been investigated for the treatment of transthyretin amyloidosis (ATTR). pharmaceutical-technology.comfrontiersin.org ATTR amyloidosis is characterized by the extracellular deposition of transthyretin (TTR) amyloid fibrils, which can accumulate in various organs. biotech-spain.comnih.gov this compound has been shown to bind with high affinity to the thyroxine binding sites of the native tetrameric form of TTR, preventing its dissociation into monomers, a key step in amyloid formation. frontiersin.orgnih.gov It has also demonstrated fibril disruption activity in vitro. frontiersin.org this compound has been effective in treating ATTR amyloidosis in vivo in research settings. frontiersin.org Specifically, it binds to and stabilizes unstable leptomeningeal TTR variants, inhibiting their aggregation. nih.gov Given that this compound can cross the blood-brain barrier, these findings suggest its potential as a disease-modifying therapy for leptomeningeal amyloidosis, a rare and fatal form of ATTR. nih.gov this compound is currently under clinical development for ATTR, including ATTR-cardiomyopathy and hATTR-Polyneuropathy, and is in Phase II trials for amyloidosis. pharmaceutical-technology.com
Anti-viral Research Applications
This compound has shown promise in antiviral research, particularly concerning viruses transmitted through sexual contact.
Inhibition of Seminal Amyloid Fibril Formation (e.g., PAP248-286, SEM1 86-107)
Seminal amyloid fibrils, such as those formed by PAP248-286 (semen-derived enhancer of viral infection, SEVI) and SEM1 86-107, can enhance the sexual transmission of viruses like HIV-1 and Ebola virus (EBOV). frontiersin.orgnih.govnih.govsciprofiles.comresearchgate.net Research indicates that this compound is a potent inhibitor of seminal amyloid fibril formation. frontiersin.orgnih.govnih.gov this compound binds to the amyloidogenic region of the SEVI precursor peptide, PAP248-286, and inhibits its aggregation by disrupting oligomerization at the early stages of fibrillogenesis. nih.govnih.gov It can also interact with preformed SEVI fibrils and influence their activity in promoting pseudovirus infection. nih.govnih.gov Studies using Congo red staining and thioflavin T (ThT) assays have demonstrated that this compound inhibits the assembly of SEVI amyloid fibrils and antagonizes the assembly of endogenous seminal amyloid fibrils in a dose-dependent manner. frontiersin.orgnih.gov this compound has also been investigated for its ability to inhibit the aggregation of SEM1 86-107. nih.gov
Data on the inhibition of seminal amyloid fibril formation by this compound:
| Peptide/Sample | Observation | Reference |
| PAP248-286 | Inhibits aggregation by disrupting oligomerization | nih.govnih.gov |
| PAP248-286 | Limited amyloid fibrils visualized at 2640 μM after 48h agitation | nih.gov |
| SEM1 86-107 | Investigated for inhibition of aggregation | nih.gov |
| Fresh Seminal Fluid | Dose-dependently inhibited new fibril formation | frontiersin.org |
Blocking Entry of Ebola Pseudoviruses
This compound is effective in inhibiting the entry of Ebola pseudoviruses (PsV), specifically Zaire PsV and Sudan PsV. nih.govnih.gov It significantly antagonizes SEVI-mediated enhancement of both Zaire PsV and Sudan PsV binding to and subsequent internalization in HeLa cells. nih.govnih.gov this compound may inhibit viral entry by binding with critical residues in the EBOV envelope glycoprotein (B1211001) (GP). nih.govnih.gov The combination of this compound with other small-molecule entry inhibitors has shown synergistic anti-EBOV effects in semen in research settings. nih.govnih.gov
Anti-tubercular Research Applications
This compound has been explored for its potential as an anti-tubercular agent, particularly against drug-resistant strains of Mycobacterium tuberculosis (M.tb). nih.govexplorationpub.comglobaltimes.cnresearchgate.nettballiance.org Computational and experimental studies have indicated that this compound has the potential to treat multi-drug resistant (MDR) and extensively drug-resistant (XDR) tuberculosis. globaltimes.cnresearchgate.net While primarily known for inhibiting COMT, this compound's molecular structure is predicted to allow it to inhibit M.tb enoyl–acyl carrier protein reductase (InhA). nih.govglobaltimes.cnresearchgate.net InhA is an enzyme crucial for mycolic acid biosynthesis and the synthesis of the bacterial cell wall, and it is a target of existing anti-tubercular drugs like isoniazid (B1672263) and ethionamide. nih.govresearchgate.net Unlike isoniazid and ethionamide, this compound is predicted to directly inhibit InhA without requiring enzymatic activation, which could potentially circumvent common resistance mechanisms. researchgate.net In vitro studies have shown that this compound can inhibit the growth of M.tb. researchgate.net
Data on the in vitro activity against M.tb:
| Compound | Target (Predicted) | In vitro Activity against M.tb | Reference |
| This compound | InhA | Inhibits growth | researchgate.net |
This compound and its potential to inhibit the Mycobacterium tuberculosis enzyme InhA has been explored in research as a possible strategy for treating tuberculosis, particularly drug-resistant strains. InhA, an enoyl-acyl carrier protein reductase, is a crucial enzyme in the type II fatty acid biosynthesis pathway essential for the synthesis of the bacterial cell wall in M. tuberculosis. researchgate.netnih.gov This enzyme is a known target for existing anti-tubercular drugs like isoniazid and ethionamide. researchgate.netnih.gov
Unlike isoniazid and ethionamide, which require enzymatic activation to become inhibitory, this compound is predicted to inhibit InhA directly by binding to its ligand binding site. researchgate.netnih.govscispace.com This direct inhibition mechanism could potentially bypass common resistance mechanisms that affect drugs requiring activation, such as those related to mutations in the katG gene. researchgate.netnih.gov
Computational studies, including docking simulations, have predicted that this compound can bind to the InhA enzyme from M. tuberculosis. researchgate.netnih.gov When docked into a panel of NAD-binding proteins from various species, the InhA enzyme from M. tuberculosis was consistently highly ranked as a potential binding target for this compound. researchgate.netnih.govscispace.com Predicted binding poses of this compound with InhA have been analyzed, showing similarities in the positioning of its benzene (B151609) ring compared to known InhA inhibitors. researchgate.net Predicted binding affinities of this compound towards InhA have been reported to fall within the range of binding affinities exhibited by known InhA inhibitors, suggesting a direct inhibitory capacity. researchgate.netscispace.comresearchgate.net
While research has also investigated entacapone (B1671355), another COMT inhibitor, for its potential InhA inhibitory activity, studies specifically evaluating the minimal inhibitory concentration (MIC) of this compound against M. tuberculosis and its direct impact on InhA enzyme activity through in vitro kinetic assays are less detailed in the provided search results compared to those for entacapone. However, the prediction that both entacapone and this compound can inhibit InhA directly has been made. researchgate.netnih.govscispace.comnih.govacs.orgdrugbank.com
The potential for cross-reactivity between InhA and human catechol-O-methyltransferase (COMT), the primary target of this compound in Parkinson's disease treatment, has also been noted. researchgate.netscispace.com Alignment of the COMT and InhA binding sites revealed similarities in the positioning of their co-factors and ligands. nih.gov
Further research is indicated to fully characterize the interaction between this compound and M. tuberculosis InhA and to determine its precise efficacy as an anti-tubercular agent. acs.org
Data Tables
While specific quantitative data tables for this compound's in vitro inhibition of InhA enzyme activity were not extensively detailed in the search results, the following table summarizes the predicted binding affinity data mentioned:
| Compound | Predicted Binding Affinity towards InhA | Source Type |
| This compound | Within the range of known InhA inhibitors | Computational Docking researchgate.netscispace.comresearchgate.net |
| Entacapone | Within the range of known InhA inhibitors | Computational Docking researchgate.netscispace.comresearchgate.net |
Adverse Event Mechanisms and Management
Hepatotoxicity: Molecular and Cellular Mechanisms
The hepatotoxicity observed with tolcapone is a major concern and has led to its restricted use and, in some regions, temporary withdrawal from the market. wikipedia.orgresearchgate.net The exact mechanisms are still under investigation, but several pathways have been implicated. acs.orgnih.gov
Formation of Toxic Reactive Metabolites and Protein Adducts
One proposed mechanism for this compound-induced hepatotoxicity involves the formation of toxic reactive metabolites. While glucuronidation is the primary metabolic route for this compound, oxidative reactions mediated by cytochrome P450 enzymes are considered to be of minor significance for the parent drug. acs.org However, studies suggest that oxidation of known urinary metabolites of this compound, specifically the amine (M1) and acetylamine (M2) metabolites, can lead to the formation of reactive species. nih.gov These reactive intermediates may form covalent adducts with hepatic proteins, potentially causing cellular damage. nih.govchegg.com
Redox Cycling and Oxidative Stress Events
This compound has been shown to induce oxidative stress, particularly at higher concentrations. acs.orgnih.gov This can occur through redox cycling, a process where a compound undergoes repeated oxidation and reduction, generating reactive oxygen species (ROS). xiahepublishing.com Increased ROS levels can lead to oxidative damage to cellular components, including lipids, proteins, and DNA, contributing to hepatocyte injury. nih.gov In vitro studies have demonstrated a dose-dependent increase in ROS levels in liver cells treated with this compound. acs.orgnih.govnih.gov
Mitochondrial Dysfunction and Uncoupling of Oxidative Phosphorylation
Mitochondrial dysfunction is considered a significant contributor to this compound-induced hepatotoxicity. researchgate.netacs.orgnih.govresearchgate.net this compound can act as an uncoupler of oxidative phosphorylation in mitochondria. researchgate.netacs.orgxiahepublishing.comresearchgate.net This uncoupling disrupts the proton gradient across the inner mitochondrial membrane, impairing ATP synthesis and reducing the cell's capacity to generate energy. researchgate.netxiahepublishing.comresearchgate.net Studies in various cell models and isolated mitochondria have shown that this compound inhibits mitochondrial respiration and uncouples oxidative phosphorylation in a concentration-dependent manner. acs.orgresearchgate.net This interference with mitochondrial function can lead to decreased cellular ATP levels and ultimately cell death. researchgate.netnih.gov this compound appears to be a more potent mitochondrial toxicant compared to entacapone (B1671355), another COMT inhibitor. researchgate.net
Role of Nitrocatechol Moiety as a Toxicophore
This compound belongs to the class of nitrocatechol-based COMT inhibitors, and the nitrocatechol moiety has been flagged as a potential toxicophore responsible for its hepatotoxicity. acs.orgnih.govup.pt This structural feature resembles 2,4-dinitrophenol, a known uncoupler of mitochondrial proton transfer. xiahepublishing.comjst.go.jp While the nitrocatechol structure is present in other COMT inhibitors like entacapone and opicapone (B609759), the difference in toxicity profiles suggests that other factors, such as lipophilicity and the chemical nature of substituents on the nitrocatechol ring, may influence the toxic potential. acs.orgnih.gov
Genetic Polymorphisms and Susceptibility to Hepatotoxicity (e.g., UGT1A, UGT1A9 SNPs)
Inter-individual differences in the metabolism of this compound may contribute to its variable toxicity. researchgate.net Glucuronidation, primarily mediated by UDP-glucuronosyltransferase (UGT) enzymes, is the main route of this compound metabolism. acs.orgmdpi.comnih.gov Genetic polymorphisms in UGT genes, particularly in the UGT1A and UGT1A9 subtypes, have been suggested to play a role in susceptibility to this compound-induced hepatotoxicity. researchgate.netacs.orgnih.govmdpi.comresearchgate.netsemanticscholar.org Certain single nucleotide polymorphisms (SNPs) in UGT1A and UGT1A9 have been associated with altered enzyme activity or expression, potentially leading to inadequate metabolism of this compound and higher plasma levels, thus increasing the risk of liver damage. researchgate.netnih.govmdpi.comresearchgate.netsemanticscholar.org
Dopaminergic-Related Adverse Events
As a COMT inhibitor used to enhance the effects of levodopa (B1675098) in Parkinson's disease, this compound can lead to adverse events related to increased dopaminergic activity. drugbank.comscienceopen.comtandfonline.com These effects are primarily a consequence of the increased bioavailability and prolonged half-life of levodopa when co-administered with this compound. drugbank.comscienceopen.comtandfonline.com
The most common dopaminergic adverse event is new or worsening dyskinesia, which is involuntary movements. wikipedia.orgscienceopen.comtandfonline.commedscape.com This is likely due to the more sustained dopaminergic stimulation in the brain. drugbank.comtandfonline.com Other dopaminergic side effects can include nausea, dizziness, orthostatic hypotension, dry mouth, sweating, and digestive symptoms like diarrhea. wikipedia.orgscienceopen.commedscape.com Diarrhea has been noted as a common reason for discontinuing this compound therapy in some studies. wikipedia.org
Dyskinesia and Dystonia
Dyskinesia, characterized by involuntary movements, is a common adverse event associated with dopaminergic therapy in Parkinson's disease, and the addition of this compound can exacerbate or induce it. drugs.comscienceopen.comtandfonline.commedscape.com This is likely a direct consequence of the increased and more sustained central dopaminergic stimulation resulting from this compound's inhibition of COMT and the subsequent enhanced bioavailability of levodopa to the brain. drugs.comdrugs.compatsnap.comncats.iomims.comrxlist.comnih.gov Dystonia, characterized by sustained muscle contractions, is also a potential dopaminergic effect. drugs.commims.com
Management of dyskinesia and dystonia associated with this compound typically involves reducing the dosage of the concomitant levodopa. drugs.comrxlist.comscienceopen.comtandfonline.com Clinical trial data suggest that reducing the levodopa dose by 20-30% can help control these involuntary movements. drugs.comtandfonline.com
Orthostatic Hypotension and Dizziness
Orthostatic hypotension, a sudden drop in blood pressure upon standing, and dizziness are known adverse effects of dopaminergic therapy and can be increased by this compound. drugs.comwikipedia.orgdrugs.commims.comrxlist.comscienceopen.commedscape.comwebmd.comfda.govneurology.orgmedlink.com The mechanism is likely related to the increased systemic exposure to levodopa, which can affect peripheral vascular tone. drugs.comrxlist.comfda.gov While the exact mechanism is not fully established, the increase in dopaminergic activity is considered a primary factor. drugs.com Patients with pre-existing orthostatic instability may be more susceptible. drugs.comfda.gov
Management strategies include advising patients to rise slowly from a seated or lying position. drugs.comdrugs.comwebmd.com If dizziness occurs, sitting or lying down until the symptoms subside is recommended before slowly attempting to stand again. webmd.com Monitoring blood pressure, especially during the initial weeks of therapy, is also important. drugs.commims.comfrontiersin.org
Nausea and Vomiting
Nausea and vomiting are common gastrointestinal adverse events associated with this compound, often occurring in combination with levodopa/carbidopa (B1219). drugs.commims.comrxlist.comnih.govmedscape.comwebmd.comneurology.org These are considered dopaminergic effects, likely due to the stimulation of dopamine (B1211576) receptors in the chemoreceptor trigger zone in the area postrema, which is not protected by the blood-brain barrier. nih.gov
Management typically involves supportive and symptomatic treatment. drugs.commims.com Reducing the levodopa dose may also help ameliorate these symptoms. scienceopen.comnih.govneurology.org
Sleep Disturbances (e.g., Somnolence, Sudden Sleep Onset)
Sleep disturbances, including somnolence and excessive dreaming, are reported with this compound. drugs.comdrugs.commims.comrxlist.comscienceopen.commedscape.comwebmd.commedlink.com Somnolence, including sudden sleep onset without warning, can occur. drugs.comrxlist.comwebmd.com These effects are considered dopaminergic, potentially linked to the increased central dopaminergic activity. drugs.com
Patients should be advised about the potential for drowsiness and cautioned against activities requiring alertness, such as driving or operating machinery, until they understand how this compound affects them. drugs.commims.comwebmd.com Identifying and addressing pre-existing sleep disorders or the use of concomitant sedating medications can also be part of the management. drugs.com
Hallucinations and Confusion
Hallucinations and confusion are psychiatric adverse events that can occur with this compound, particularly in conjunction with levodopa. drugs.comdrugs.commims.comrxlist.comscienceopen.comnih.govmedscape.comwebmd.comneurology.orgmedlink.com These are likely related to increased levodopa concentrations and enhanced central nervous system bioavailability of dopamine. drugs.comdrugs.comrxlist.com Hallucinations may occur more frequently in elderly patients. drugs.comrxlist.com
Management may involve reducing the levodopa dosage. rxlist.comnih.gov Clinical trial data suggest that hallucinations may be responsive to a reduction in the levodopa dose. rxlist.com Monitoring mental status is also recommended. mims.com
Gastrointestinal Adverse Events (e.g., Diarrhea)
Diarrhea is a frequently reported non-dopaminergic adverse event associated with this compound. drugs.comwikipedia.orgscienceopen.comtandfonline.commedscape.comwebmd.comneurology.orgmedlink.comdrugs.comresearchgate.netneurology.orgnih.gov It can range from mild to severe and is a common reason for discontinuing this compound therapy. wikipedia.orgdrugs.comneurology.org The mechanism underlying this compound-induced diarrhea is not fully understood, but it may involve a local gastrointestinal effect or stimulation of intestinal fluid and electrolyte secretion. drugs.comneurology.orgnih.gov
While there is no consistent mechanism known, supportive and symptomatic treatment is indicated. drugs.commims.com
Here is a table summarizing the frequency of some common adverse events in clinical trials:
| Adverse Event | This compound 100 mg tid (%) | This compound 200 mg tid (%) | Placebo (%) | Source |
| Dyskinesia | 51 | 64 | 18 | neurology.org |
| Nausea | 30-35 | 30-35 | medscape.com | |
| Diarrhea | 13-16 | 18-19 | 14 | drugs.comneurology.org |
| Orthostatic Hypotension | 14 | 13 | 8 | rxlist.comfda.gov |
| Sleep Disorder | Up to 25 | Up to 25 | drugs.com | |
| Excessive Dreaming | Up to 21 | Up to 21 | drugs.com | |
| Confusion | Up to 11 | Up to 11 | drugs.com | |
| Hallucinations | Up to 10 | Up to 10 | drugs.com | |
| Increased Sweating | Common | Common | mims.comneurology.org | |
| Urine Discoloration | Common | Common | wikipedia.orgmims.commedscape.comwebmd.comneurology.orgmedlink.comnih.govmedsafe.govt.nz | |
| Dry Mouth | Common | Common | wikipedia.orgmims.comrxlist.com | |
| Muscle Cramps | Up to 18 | Up to 18 | mims.comrxlist.comdrugs.com |
Other Systemic Adverse Events (e.g., Urine Discoloration, Dry Mouth, Sweating)
Other systemic adverse events associated with this compound include urine discoloration, dry mouth, and increased sweating. wikipedia.orgmims.comrxlist.comscienceopen.commedscape.comwebmd.comneurology.orgmedlink.comnih.govmedsafe.govt.nz
Urine discoloration, typically yellow to reddish-brown, is a harmless effect caused by the excretion of this compound and its metabolites, which have a nitrocatechol structure. wikipedia.orgneurology.orgresearchgate.netmedsafe.govt.nz
Dry mouth (xerostomia) and increased sweating are also reported. wikipedia.orgmims.comrxlist.commedscape.comneurology.org These may be related to the systemic effects of increased dopaminergic activity. wikipedia.orgneurology.org
Management of these other systemic effects is generally symptomatic.
Drug Interactions and Concomitant Therapies
Interactions Affecting Levodopa (B1675098) Pharmacokinetics and Pharmacodynamics
Tolcapone significantly increases the bioavailability of levodopa unboundmedicine.com. This effect is considered desirable as it leads to more stable plasma levodopa levels and consequently increased central dopaminergic activity, which helps reduce motor fluctuations in Parkinson's disease patients mims.comunboundmedicine.com. Studies in both healthy volunteers and Parkinson's patients have confirmed that this compound's effect on levodopa pharmacokinetics, including increased levodopa plasma concentrations, is similar to that observed in healthy volunteers drugs.com. The maximum effect is typically seen with this compound doses of 100 mg to 200 mg drugs.com. This compound's impact on levodopa pharmacokinetics is consistent across different formulations of levodopa/benserazide and levodopa/carbidopa (B1219), independent of the levodopa dose, the levodopa/AADC-I ratio, and the use of sustained-release formulations medsafe.govt.nz. This compound markedly and dose-dependently decreases plasma levels of 3-OMD (3-O-methyldopa), a metabolite of levodopa, when administered with levodopa/AADC-I drugs.commedsafe.govt.nz. High levels of 3-OMD have been associated with a poor response to levodopa in Parkinson's disease patients medsafe.govt.nz.
Interactions with Other COMT Substrates (e.g., Dopamine (B1211576), Noradrenaline, Adrenaline, Isoprenaline, α-Methyldopa)
As a COMT inhibitor, this compound can influence the pharmacokinetics of other drugs metabolized by COMT drugs.com. Concurrent use of this compound with nonselective MAO inhibitors is not recommended due to the inhibition of metabolic pathways for catecholamines by both agents, which could lead to dangerously high heart rate or blood pressure unboundmedicine.commedscape.com. This compound may increase the effects of apomorphine, dobutamine, or isoproterenol, potentially necessitating dose reduction unboundmedicine.commedscape.com. Caution is advised if this compound is co-administered with drugs metabolized by COMT, and monitoring for changes in heart rate, rhythm, and blood pressure is recommended medscape.com. This compound may increase the level or effect of epinephrine (B1671497) and inhaled epinephrine by decreasing their metabolism medscape.com. It may also increase the level or effect of methyldopa (B1676449) by decreasing its metabolism medscape.com.
Interactions with Cytochrome P450 Substrates (e.g., Tolbutamide (B1681337), Warfarin (B611796), Azacitidine, Azathioprine, Azelaic acid)
In vitro studies have investigated the potential of this compound to inhibit cytochrome P450 (CYP) isoenzymes. Studies with human liver microsomes suggest that this compound has moderate affinities for CYP3A and CYP2A6 sci-hub.box. An interaction study showed that this compound did not alter the pharmacokinetics of tolbutamide, suggesting that clinically relevant interactions involving CYP2C9 are unlikely medsafe.govt.nzsci-hub.box. However, in the same studies, this compound significantly reduced the metabolism of tolbutamide to hydroxytolbutamide, a reaction catalyzed by CYP2C9 sci-hub.box. Despite this in vitro finding, the lack of a pharmacokinetic interaction in vivo suggests a low potential for this compound to interfere with the metabolism of tolbutamide sci-hub.box. Limited clinical information exists regarding the combination of warfarin and this compound; therefore, coagulation parameters should be monitored if these drugs are co-administered medsafe.govt.nz. This compound may decrease the excretion rate of azacitidine, azathioprine, and azelaic acid, which could lead to higher serum levels of these drugs drugbank.com.
Interactions with Central Nervous System Depressants (e.g., Azelastine (B1213491), Amineptine, Articaine)
The risk or severity of CNS depression can be increased when this compound is combined with certain CNS depressants drugbank.com. This compound may increase the central nervous system depressant activities of azelastine drugbank.com. The risk or severity of CNS depression can be increased when this compound is combined with amineptine drugbank.com. Similarly, the risk or severity of CNS depression can be increased when this compound is combined with articaine (B41015) drugbank.com. Coadministration of this compound with other CNS depressants, such as narcotics, hypnotics, or sedatives, can lead to additive neuropsychiatric side effects and increased impairment of psychomotor performance unboundmedicine.commedscape.com. Avoidance of concurrent use with alcohol and other CNS depressants is advised unboundmedicine.com.
Interactions Affecting Excretion Rates of Other Drugs (e.g., Amikacin (B45834), Arformoterol)
This compound may decrease the excretion rate of several drugs, potentially resulting in higher serum levels. These include amikacin and arformoterol (B195475) drugbank.com.
Table 1: Potential Impact of this compound on Drug Excretion Rates
| Concomitant Drug | Potential Effect on Excretion Rate | Potential Impact on Serum Level | Source |
| Amikacin | Decreased | Higher serum level | drugbank.com |
| Arformoterol | Decreased | Higher serum level | drugbank.com |
| Azacitidine | Decreased | Higher serum level | drugbank.com |
| Azathioprine | Decreased | Higher serum level | drugbank.com |
| Azelaic acid | Decreased | Higher serum level | drugbank.com |
Interactions Affecting Efficacy of Other Drugs (e.g., Amisulpride (B195569), Aripiprazole)
The therapeutic efficacy of this compound can be decreased when used in combination with certain drugs. This includes amisulpride and aripiprazole (B633) drugbank.comdrugbank.com. Specifically, aripiprazole may reduce the effectiveness of this compound drugs.com.
Table 2: Potential Impact of Concomitant Drugs on this compound Efficacy
| Concomitant Drug | Potential Effect on this compound Efficacy | Source |
| Amisulpride | Decreased therapeutic efficacy | drugbank.comdrugbank.com |
| Aripiprazole | Decreased therapeutic efficacy, may reduce effectiveness | drugbank.comdrugs.com |
Protein Binding Displacement Studies
This compound is highly protein bound, with plasma protein binding exceeding 99.9%, primarily to serum albumin drugs.commedsafe.govt.nz. Despite being highly protein bound, in vitro studies have demonstrated that this compound at a concentration of 50 mcg/mL did not displace other highly protein-bound drugs from their binding sites at therapeutic concentrations drugs.commedsafe.govt.nz. The drugs tested in these experiments included warfarin (0.5 to 7.2 mcg/mL), phenytoin (B1677684) (4.0 to 38.7 mcg/mL), tolbutamide (24.5 to 96.1 mcg/mL), and digitoxin (B75463) (9.0 to 27.0 mcg/mL) drugs.commedsafe.govt.nz. This suggests that while this compound itself is extensively bound to plasma proteins, it has a low potential to cause clinically significant displacement interactions with other highly protein-bound medications at typical therapeutic concentrations sci-hub.box.
Comparative Studies with Other Comt Inhibitors
Tolcapone vs. Entacapone (B1671355)
This compound and entacapone are both nitrocatechol-type COMT inhibitors used to enhance the effects of levodopa (B1675098) in Parkinson's disease patients experiencing motor fluctuations. While they share a common therapeutic goal, they exhibit notable differences in their pharmacological properties and clinical utility.
Differences in Half-Life and Brain Penetration
A key distinction between this compound and entacapone lies in their pharmacokinetic profiles, particularly their half-lives and ability to cross the blood-brain barrier (BBB). This compound has a longer elimination half-life compared to entacapone. Studies in rats have shown this compound's half-life to be approximately 2.9 hours, whereas entacapone's is considerably shorter at around 0.8 hours after intravenous administration. nih.govresearchgate.net In humans, the half-life of this compound is reported to be between 2 and 3.5 hours, while entacapone's is shorter, ranging from 0.4 to 0.7 hours. wikipedia.orgwikipedia.orgalzdiscovery.org
Regarding brain penetration, this compound demonstrates better ability to cross the BBB than entacapone. nih.govwikipedia.org While entacapone primarily exerts its COMT inhibitory effect in the periphery, this compound can penetrate into the brain and inhibit COMT centrally as well. nih.govwikipedia.orgtouchneurology.comtandfonline.comresearchgate.net Animal studies have indicated that the striatum/serum ratio of this compound is approximately threefold higher than that of entacapone, suggesting greater central exposure for this compound. nih.govresearchgate.net Despite being able to cross the BBB, the effect of this compound is mediated primarily through peripheral COMT inhibition. tandfonline.com
These differences in half-life and brain penetration contribute to their distinct dosing regimens and duration of action. This compound is typically administered three times daily, while entacapone is taken with every dose of levodopa. researchgate.net
Comparative COMT Inhibitory Potency and Mechanisms
Both this compound and entacapone are potent inhibitors of the COMT enzyme. In vitro studies comparing their inhibitory potency against rat liver COMT have shown similar inhibition constant (Ki) values, approximately 10.7 nM for entacapone and 10.0 nM for this compound. nih.govresearchgate.net This suggests comparable intrinsic potency at the enzyme level in this model.
However, their effects on COMT inhibition in vivo differ. In animal models, both drugs produced a comparable maximal degree of COMT inhibition in peripheral tissues after a single oral dose. nih.govresearchgate.net this compound, however, demonstrated more effective inhibition of striatal COMT than entacapone. nih.govresearchgate.net Furthermore, after repeated administration, significant COMT inhibition was still present in peripheral tissues with this compound, whereas COMT activity had largely recovered with entacapone within hours of the last dose. nih.govresearchgate.net
The mechanism of COMT inhibition also shows differences. Both drugs are characterized as tight-binding mixed inhibitors of rat COMT. tandfonline.com Entacapone was found to be predominantly a competitive-type inhibitor, while this compound was more of an uncompetitive-type inhibitor in rat models. tandfonline.com In human enzyme studies, preincubation with entacapone and this compound decreased IC50 values, suggesting they could be irreversible inhibitors of human COMT, a characteristic not observed in rat cytosol. tandfonline.com
Comparative in vivo studies in animal models have shown that at one hour after administration, opicapone (B609759) achieved 99% COMT inhibition, compared to 82% with this compound and 68% with entacapone. dovepress.comnih.gov Nine hours post-administration, opicapone maintained 91% inhibition, while this compound showed minimal inhibition (16%), and entacapone had no inhibition. dovepress.comnih.gov
Differential Hepatotoxicity Profiles
A significant difference between this compound and entacapone lies in their hepatotoxicity profiles. This compound has been associated with a risk of severe liver toxicity, including instances of clinically apparent acute liver injury, which can be severe and even fatal. wikipedia.orgtandfonline.comnih.govnih.gov This has led to the suspension of marketing authorizations for this compound in some countries and necessitates close monitoring of liver enzyme levels when the drug is used. wikipedia.orgtandfonline.comnih.govnih.gov
In contrast, entacapone is considered to have a more favorable toxicity profile and has been associated with a low rate of serum enzyme elevations, but has not been widely implicated in cases of clinically apparent acute liver injury with jaundice. wikipedia.orgnih.govnih.gov Comparative toxicological studies in rats have shown liver cell necrosis in this compound-treated animals at high doses, while entacapone did not show such adverse effects at the tested dose levels. nih.gov
The mechanism underlying this compound's hepatotoxicity is not fully elucidated, but it has been hypothesized to involve abnormal mitochondrial respiration due to the uncoupling of oxidative phosphorylation. wikipedia.org Studies comparing the cellular and mitochondrial toxicity of the two compounds suggest that this compound is a more potent mitochondrial toxicant than entacapone, which may contribute to its hepatotoxic potential. acs.orgresearchgate.net Differences in mitochondrial uncoupling potency and hepatic exposure are thought to primarily account for the difference in hepatotoxic potential. acs.org
Additionally, studies comparing the inhibitory effects on human UDP-glucuronosyltransferases (UGTs) have shown that this compound exhibits more potent inhibitory effects on UGT1A1, UGT1A7, and UGT1A10 compared to entacapone. osti.gov The inhibition potency of this compound on UGT1A1 mediated bilirubin-O-glucuronidation in human liver microsomes is significantly higher than that of entacapone, suggesting a potential for drug-drug interactions and increased bilirubin (B190676) levels with this compound. osti.gov
Comparative Efficacy in Clinical Settings
While no direct head-to-head clinical trials comparing this compound and entacapone have been extensively conducted, indirect comparisons and meta-analyses provide insights into their comparative efficacy. nih.govnih.gov A Cochrane meta-analysis found both this compound and entacapone to be statistically superior to placebo in increasing "ON" time and decreasing "OFF" time in patients with Parkinson's disease. nih.gov This meta-analysis also indicated that the weighted mean difference from baseline in "ON" and "OFF" times was twice as large in this compound-treated patients compared to entacapone-treated patients. nih.gov
Other studies and analyses also suggest that this compound may offer greater efficacy than entacapone in improving motor symptoms and reducing "OFF" time. nih.govtandfonline.comnih.gov For instance, one analysis indicated that "ON" time increased by 15% with this compound treatment and 8% with entacapone treatment, while "OFF" time decreased by 16% and 7%, respectively. tandfonline.comnih.gov this compound also appeared more effective in lowering UPDRS motor scores and reducing levodopa dose requirements in a long-term comparative study. nih.govnih.gov
A Bayesian network meta-analysis comparing the three COMT inhibitors (entacapone, opicapone, and this compound) in patients with advanced Parkinson's disease suggested that this compound had the best efficacy among the three drugs in increasing "ON" time and reducing the total daily dose of levodopa therapy. nih.gov However, this analysis also noted that this compound had the worst safety profile. nih.gov
Despite the suggestions of potentially greater efficacy with this compound, its use is limited by the risk of hepatotoxicity, making entacapone a more commonly used COMT inhibitor in clinical practice due to its more favorable safety profile. tandfonline.com
This compound vs. Opicapone
Opicapone is a third-generation COMT inhibitor that offers potential advantages over earlier inhibitors like this compound and entacapone. Comparisons between this compound and opicapone highlight differences in their duration of action, central nervous system effects, and safety profiles.
Opicapone is characterized by a long duration of COMT inhibition, allowing for once-daily dosing, typically at bedtime. touchneurology.comtandfonline.comdovepress.com This contrasts with the multiple daily dosing required for this compound (three times daily) and entacapone (with every levodopa dose). touchneurology.comtandfonline.comresearchgate.net The long-lasting effect of opicapone is attributed to its high binding affinity and slow dissociation rate from the COMT enzyme. dovepress.com
Similar to entacapone, opicapone is considered a peripherally acting COMT inhibitor, with minimal penetration into the central nervous system. touchneurology.comtandfonline.com this compound, as discussed, can inhibit COMT in both the periphery and the brain. nih.govwikipedia.orgtouchneurology.comtandfonline.com
In terms of COMT inhibitory potency and duration, animal models have shown opicapone to have a stronger and more sustained inhibitory effect compared to both this compound and entacapone. dovepress.comnih.gov At 9 hours post-administration, opicapone maintained significantly higher COMT inhibition (91%) than this compound (16%) and entacapone (0%). dovepress.comnih.gov
A key advantage of opicapone over this compound is its safety profile, particularly regarding liver toxicity. Opicapone does not exhibit the liver toxicity associated with this compound. touchneurology.comtandfonline.comdovepress.com In vitro studies comparing hepatotoxic risk showed that opicapone and entacapone did not affect cell viability or caspase activity at concentrations up to 200 µM, unlike this compound. dovepress.com
Clinical studies have evaluated the efficacy of opicapone as an adjunct to levodopa therapy. The BIPARK-I study, which included a comparison with entacapone, showed that opicapone 50 mg was superior to placebo and non-inferior to entacapone in reducing "OFF" time. tandfonline.comdovepress.com A post hoc analysis of COMT inhibitor-naive patients in this study found that opicapone 50 mg significantly increased absolute "ON" time compared to entacapone. dovepress.com A meta-analysis suggested that opicapone showed higher efficiency and fewer safety problems compared to both entacapone and this compound across several indicators. nih.gov
Opicapone is considered to combine some of the positive properties of both entacapone and this compound, offering potent and long-lasting COMT inhibition without the significant liver toxicity risk associated with this compound. tandfonline.comdovepress.com
Data Table: Comparative Properties of this compound, Entacapone, and Opicapone
| Feature | This compound | Entacapone | Opicapone |
| Half-Life (Human) | 2-3.5 hours wikipedia.orgalzdiscovery.org | 0.4-0.7 hours wikipedia.orgalzdiscovery.org | 0.7-3.2 hours wikipedia.org |
| Brain Penetration | Significant nih.govwikipedia.org | Minimal (primarily peripheral) touchneurology.comtandfonline.com | Minimal (primarily peripheral) touchneurology.comtandfonline.com |
| COMT Inhibition Duration | Shorter than Opicapone dovepress.comnih.gov | Shorter than this compound and Opicapone dovepress.comnih.gov | Long-lasting (>24 hours) dovepress.comwikipedia.org |
| Hepatotoxicity Risk | Significant (requires monitoring) wikipedia.orgnih.gov | Low nih.govnih.gov | Low (not associated with liver toxicity) touchneurology.comdovepress.com |
| Typical Dosing Frequency | Three times daily tandfonline.comresearchgate.net | With every levodopa dose touchneurology.comtandfonline.com | Once daily touchneurology.comdovepress.com |
| Efficacy (vs. Placebo) | Superior in increasing ON time nih.govnih.gov | Superior in increasing ON time nih.govnih.gov | Superior in increasing ON time dovepress.comnih.gov |
| Comparative Efficacy | Potentially greater than Entacapone nih.govnih.gov | Less than this compound and Opicapone dovepress.comnih.gov | Potentially greater than Entacapone dovepress.comnih.gov |
Preclinical Research and Animal Models
Studies in Rodent Models of Parkinson's Disease
Rodent models that replicate the pathological and behavioral hallmarks of Parkinson's disease are crucial for the preclinical evaluation of potential therapeutic agents. Tolcapone has been investigated in several of these models, which are typically induced by neurotoxins that selectively damage dopaminergic neurons.
6-Hydroxydopamine (6-OHDA) Lesion Models
MPP+-Lesioned Mice Models
The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is metabolized in the brain to its active, toxic form, 1-methyl-4-phenylpyridinium (MPP+), which selectively destroys dopaminergic neurons in the substantia nigra. In a study utilizing MPP+-lesioned mice, this compound was shown to potentiate the anticataleptic effects of Madopar, a combination of levodopa (B1675098) and benserazide nih.gov. Catalepsy, a state of motor immobility and inability to correct an externally imposed posture, is a common behavioral deficit in rodent models of Parkinson's disease. The research indicated that pretreatment with this compound enhanced the ability of Madopar to counteract haloperidol-induced catalepsy in these mice, suggesting an improvement in motor function through the potentiation of levodopa's effects nih.gov.
Rotenone-Induced Neurodegeneration Models
Rotenone, a pesticide that inhibits complex I of the mitochondrial respiratory chain, can induce systemic oxidative stress and neurodegeneration, closely mimicking some of the pathological features of Parkinson's disease in rodents. A significant study investigated the effects of two different controlled-delivery systems of this compound, microparticles and nanoparticles, in a rotenone-induced rat model of Parkinson's disease. The findings demonstrated that a nanoparticle formulation of this compound was able to almost completely reverse the neurodegeneration caused by rotenone foliamedica.bg. This suggests a potential disease-modifying effect of this compound when delivered in a manner that enhances its bioavailability in the brain.
Behavioral Assessments (e.g., Catalepsy, Akinesia, Swim Test, Circling Behavior)
Behavioral tests are essential for assessing the functional outcomes of therapeutic interventions in animal models of Parkinson's disease. In the rotenone-induced model, the nanoparticle formulation of this compound that reversed neurodegeneration also led to improvements in several behavioral measures, including catalepsy, akinesia (a state of diminished spontaneous movement), and performance in the swim test, which can be used to assess despair-like behavior and motor function.
In MPP+-lesioned mice, this compound's efficacy was demonstrated through its ability to potentiate the reduction of catalepsy when co-administered with Madopar nih.gov. Circling behavior is a key assessment in unilateral 6-OHDA lesion models; however, as previously noted, specific data on the effects of this compound on this behavior are lacking.
Neuroprotective Potential in Preclinical Models
The potential of a compound to protect neurons from degeneration is a critical area of investigation in neurodegenerative diseases. The study in the rotenone-induced Parkinson's disease model, where a nanoparticle formulation of this compound was able to reverse the neurodegenerative process, provides strong evidence for its neuroprotective potential foliamedica.bg. This effect is likely linked to its primary mechanism of inhibiting the enzyme catechol-O-methyltransferase (COMT), which leads to more stable levels of levodopa and, consequently, dopamine (B1211576) in the brain. However, further in vivo research is needed to fully elucidate the direct neuroprotective mechanisms of this compound on dopaminergic neurons, independent of its effects on levodopa metabolism. Some in vitro studies have suggested that this compound may also exert effects on mitochondrial function and oxidative stress, but these findings have been complex and sometimes contradictory, with some studies indicating a potential for toxicity at higher concentrations in certain cell lines acs.org.
Studies in Animal Models of Pain
Pain is a significant non-motor symptom of Parkinson's disease. Preclinical studies have explored the antinociceptive (pain-relieving) effects of this compound. In a study using naive (non-diseased) male Wistar rats, this compound was evaluated for its effects on mechanical and thermal pain thresholds using the paw pressure test and the plantar test, respectively foliamedica.bgnih.gov.
The results indicated that this compound significantly reduced both mechanical and thermal nociception. This effect is thought to be mediated by the enhancement of dopaminergic neurotransmission at both spinal and supraspinal levels nih.gov. Additionally, it was suggested that this compound's inhibition of COMT could also protect noradrenaline from degradation, and the resulting increase in noradrenergic neurotransmission may contribute to its antinociceptive effects foliamedica.bg.
Table 1: Effect of this compound on Mechanical Nociception (Paw Pressure Test) in Naive Rats
| Treatment Group | Latency to Paw Withdrawal (seconds) at 1 hour | Latency to Paw Withdrawal (seconds) at 2 hours | Latency to Paw Withdrawal (seconds) at 3 hours |
| Saline | Baseline | Baseline | Baseline |
| This compound (15 mg/kg) | Increased (p<0.05) | Not significant | Increased (p<0.0001) |
| This compound (30 mg/kg) | Increased (p<0.05) | Increased (p<0.001) | Increased (p<0.0001) |
| Data derived from a study by T. K. Georgiev, et al. (2021) and represents the significant increase in latency compared to the saline control group. foliamedica.bgnih.gov |
Table 2: Effect of this compound on Thermal Nociception (Plantar Test) in Naive Rats
| Treatment Group | Latent Time (seconds) at 1 hour | Latent Time (seconds) at 3 hours |
| Saline | Baseline | Baseline |
| This compound (5 mg/kg) | Markedly Increased (p<0.05) | Markedly Increased (p<0.05) |
| This compound (15 mg/kg) | Markedly Increased (p<0.05) | Markedly Increased (p<0.05) |
| This compound (30 mg/kg) | Markedly Increased (p<0.05) | Markedly Increased (p<0.05) |
| Data derived from a study by T. K. Georgiev, et al. (2021) and represents the significant increase in latent time compared to the saline control group. nih.gov |
Studies in Animal Models of Psychiatric Disorders (e.g., Chronic Mild Stress-Induced Anhedonia, Forced Swimming Test)
The chronic mild stress (CMS) model is a widely utilized preclinical paradigm to induce a state of anhedonia in rodents, mimicking a core symptom of major depressive disorder. This model involves exposing animals to a series of unpredictable, mild stressors over an extended period, leading to a decreased preference for rewarding stimuli, such as sucrose solution. This reduction in sucrose preference is considered a behavioral correlate of anhedonia.
The forced swimming test (FST) is another commonly employed behavioral assay in rodents to screen for potential antidepressant effects of novel compounds. The test is based on the principle that when placed in an inescapable cylinder of water, animals will eventually adopt an immobile posture. A reduction in the duration of immobility is interpreted as an antidepressant-like effect.
Despite the established validity of these models in psychiatric drug discovery, there is a notable absence of published research evaluating the impact of this compound on the behavioral outcomes of either the chronic mild stress-induced anhedonia model or the forced swimming test. Consequently, no detailed research findings or data tables on the effects of this compound in these specific preclinical psychiatric models can be provided. Further preclinical investigation is warranted to explore the potential therapeutic utility of this compound in the context of psychiatric disorders characterized by anhedonia and depressive-like behaviors.
Advanced Research Methodologies and Techniques
In Vitro Assays for COMT Activity and Inhibition
In vitro assays are fundamental to characterizing Tolcapone's inhibitory effects on COMT. These assays measure the enzyme's activity in the presence and absence of this compound, allowing for the determination of inhibition constants (IC50 values) and the mechanism of inhibition. Studies using in vitro assays with human liver, duodenum, kidney, and lung tissue have demonstrated that this compound inhibits COMT activity at clinically relevant concentrations. dovepress.com Inhibition has also been observed in erythrocytes from healthy volunteers. dovepress.comeuropa.eu
In vitro studies have shown that this compound is a potent inhibitor of both soluble (S-COMT) and membrane-bound (MB-COMT) forms of the enzyme. When using a fixed concentration of COMT, this compound demonstrated inhibitory potency in the low nanomolar range against both S- and MB-COMT from brain and liver tissues. nih.gov However, when using a fixed amount of total protein, the IC50 values for this compound against liver MB- and S-COMT were markedly higher than those observed in the brain. nih.gov
IC50 values for this compound against esculetin (B1671247) 6-O-methylation, a measure of COMT activity, have been determined in liver cytosols from various species, including human, mouse, rat, dog, rabbit, pig, and sheep. These values ranged between 18 and 130 nM at a 10 µM esculetin concentration. tandfonline.com Inhibition mechanism experiments have characterized this compound as a mixed-type tight-binding inhibitor of human and rat COMT. tandfonline.com
Table 1: In Vitro IC50 Values of this compound Against COMT in Different Species (10 µM Esculetin) tandfonline.com
| Species | IC50 (nM) |
| Human | 130 |
| Mouse | 36 |
| Rat | 25 |
| Dog | 63 |
| Rabbit | 49 |
| Pig | 55 |
| Sheep | 68 |
Cell-based assays using PC12 cells, which synthesize, release, and metabolize catecholamines, have also been employed to screen COMT inhibitors. Incubation of PC12 cells with this compound increased dopamine (B1211576) and 3,4-dihydroxyphenylacetic acid (DOPAC) concentrations while reducing 3-methoxytyramine (3-MT) and homovanillic acid (HVA) levels in the culture medium, consistent with COMT inhibition. researchgate.net
Neuroimaging Studies (e.g., PET studies with 18F-dopa)
Neuroimaging techniques, particularly positron emission tomography (PET) with radiotracers like 18F-dopa, are used to assess the effects of this compound on central dopaminergic systems and COMT activity in the brain. 18F-dopa is taken up by dopaminergic neurons and converted to 18F-dopamine, serving as a marker of presynaptic dopaminergic function. tandfonline.comsnmjournals.org
PET studies with 18F-dopa have provided evidence that this compound acts as a central COMT inhibitor in humans. nih.govtandfonline.comsnmjournals.orgcambridge.org A study in Parkinson's disease patients using 18F-dopa PET showed that this compound (200 mg) administered with levodopa (B1675098)/carbidopa (B1219) resulted in unchanged putamen Ki values (reflecting both dopa decarboxylase and COMT activity) at later time points (180-240 min) compared to earlier time points (30-90 min), implying blockade of central COMT. nih.gov In the absence of this compound, these later Ki values were significantly reduced. nih.gov These findings are consistent with this compound having a significant blocking effect on both peripheral and central COMT activity. nih.gov
Capture Compound Mass Spectrometry for Molecular Mechanism Elucidation
Capture Compound Mass Spectrometry (CCMS) is a technique used to identify proteins that interact with a small molecule, helping to elucidate its molecular mechanisms and potential off-targets. oup.comnih.govwindows.net This method utilizes trifunctional probes (Capture Compounds) that contain a selectivity function (the drug), a reactivity function for covalent binding to interacting proteins, and a sorting function (biotin) for isolation. nih.govwindows.net
CCMS has been applied to study the protein interactions of this compound to understand its molecular mechanisms, including those potentially related to its liver toxicity. oup.comnih.govwindows.netresearchgate.net Using Capture Compounds with this compound as the selectivity function, researchers have been able to isolate and identify its known target, COMT. oup.comnih.gov Importantly, this compound Capture Compounds captured significantly more proteins compared to those for entacapone (B1671355), another COMT inhibitor. oup.comnih.gov
CCMS studies have revealed that this compound interacts with mitochondrial and peroxisomal proteins. oup.comnih.gov Major interactions were observed with components of the respiratory chain and fatty acid β-oxidation. oup.comnih.gov These findings suggest that this compound may interfere directly with mitochondrial function, potentially acting as a decoupling reagent of the respiratory chain. oup.comresearchgate.netresearchgate.net CCMS has demonstrated its utility in identifying potential off-targets of this compound that may contribute to its toxicological profile. nih.govwindows.net
Cellular and Mitochondrial Toxicity Assays (e.g., HepG2 cells, primary rat hepatocytes)
Cellular and mitochondrial toxicity assays are employed to investigate the potential for this compound to cause damage at the cellular level, particularly focusing on liver cells and mitochondria. HepG2 cells (human hepatocellular carcinoma cell line) and primary rat hepatocytes are commonly used models for these studies. acs.orgacs.orgnih.govresearchgate.nethelsinki.fi
Studies using HepG2 cells and primary rat hepatocytes have investigated this compound-induced toxicity. acs.orgacs.orgnih.govresearchgate.nethelsinki.fi Research indicates that this compound-induced toxicity is caused by direct interference with mitochondria and does not depend on bioactivation by cytochrome P450 enzymes. acs.orgnih.gov this compound has been shown to increase oxidative stress in HepG2 cells, particularly at higher concentrations. acs.org
Mitochondrial function can be evaluated by measuring the cellular oxygen consumption rate (OCR) using techniques like the Seahorse XF96 analyzer after exposure to this compound. nih.gov Studies have shown that this compound can inhibit mitochondrial respiration and affect mitochondrial enzyme complexes. researchgate.net In HepaRG cells (a human hepatic cell line), this compound decreased ATP content and showed cytotoxicity, while entacapone did not. researchgate.net These findings support mitochondrial toxicity as a possible mechanism for this compound-associated hepatotoxicity. researchgate.net
The lipophilicity of nitrocatechol compounds like this compound appears to be a key property influencing their toxic potential. acs.org The chemical nature of substituents on the nitrocatechol ring may explain the differences in toxicological behavior observed between this compound and entacapone. acs.org
Genetic and Genomic Approaches (e.g., COMT Polymorphism Analysis, SNP studies)
Genetic and genomic approaches are used to explore how variations in genes, particularly the COMT gene, can influence COMT activity and potentially modify the effects of this compound. A well-studied single nucleotide polymorphism (SNP) in the COMT gene is rs4680, which results in a valine (Val) to methionine (Met) substitution at codon 158 (Val158Met). nih.govpsychiatryonline.orgmdpi.com This polymorphism significantly affects COMT enzyme activity, with the Val allele associated with higher activity and the Met allele with lower activity. nih.govpsychiatryonline.orgmdpi.com
Studies have investigated the association between the COMT Val158Met polymorphism and responses to this compound. Research suggests that this genetic variation may moderate this compound's effects. nih.gov For instance, in studies involving healthy controls and individuals with certain conditions, this compound's effects on cognitive performance or clinical improvement were sometimes observed to be greater among individuals homozygous for the Val allele. nih.gov
Genetic analysis techniques, such as allele-specific polymerase chain reaction (AS-PCR), are used to genotype individuals for the rs4680 polymorphism. mdpi.com Research using these methods explores the relationship between different genotypes (Val/Val, Val/Met, Met/Met) and variations in COMT activity and responses to COMT inhibitors like this compound. nih.govmdpi.com
Self-Micro Emulsions and Nanoparticle Delivery Systems for Enhanced Bioavailability
Self-micro emulsifying drug delivery systems (SMEDDS) and nanoparticle delivery systems are advanced formulation strategies explored to enhance the solubility and oral bioavailability of poorly water-soluble drugs like this compound. researchgate.netisciii.esrjptonline.orgpharmasm.comnih.gov SMEDDS are isotropic mixtures of oil, surfactant, and co-surfactant that form fine oil-in-water microemulsions upon contact with aqueous media in the gastrointestinal tract. researchgate.netrjptonline.orgpharmasm.com Nanoparticle delivery systems involve encapsulating the drug within nanoparticles.
The development of SMEDDS for this compound aims to improve its dissolution and absorption. researchgate.net These systems can present the drug in a solubilized form with a large interfacial surface area due to the small droplet size, which can enhance transport across the intestinal membrane. pharmasm.com Studies have shown that this compound incorporated into self-micro emulsions can exhibit increased in vitro dissolution compared to the unformulated drug. researchgate.net In vivo studies have also indicated increased absorption and improved bioavailability of this compound when formulated in self-micro emulsions. researchgate.net
Table 2: Comparative In Vivo Absorption of this compound Formulations researchgate.net
| Formulation | Relative Absorption (fold) |
| This compound Micro Emulsion | 8.65 |
| Plain this compound | 1.00 |
| Marketed Product | 8.08 |
The optimization of SMEDDS formulations involves screening excipients for their ability to solubilize this compound and assessing the self-emulsification performance and droplet size of the resulting microemulsion. researchgate.net Nanoparticle delivery systems offer another avenue for improving the delivery and potential targeting of this compound. isciii.esnih.gov
Future Research Directions and Emerging Paradigms
Development of Novel Formulations and Drug Delivery Systems
The pharmacokinetic profile of tolcapone, characterized by a relatively short elimination half-life, necessitates multiple daily administrations, which can impact patient compliance and lead to fluctuations in plasma concentration. mdpi.cominnovareacademics.in Research is actively pursuing the development of novel formulations and drug delivery systems to improve the pharmacokinetic profile and enhance the therapeutic benefits of this compound. datainsightsmarket.com
Sustained-Release Formulations
Developing sustained-release formulations is a key area of research aimed at providing more stable this compound plasma concentrations over extended periods. datainsightsmarket.comnih.gov Hydrophilic matrix tablets have been investigated as a potential approach for achieving sustained release of this compound. nih.govpharmaexcipients.comnih.gov Studies have explored the use of polymers like hydroxypropylmethylcellulose (B13716658) (HPMC) in these matrix tablets to control the drug release rate. nih.govpharmaexcipients.comnih.gov Research has shown that factors such as the particle size of this compound and the concentration of the polymer can influence the dissolution profile of these sustained-release formulations. nih.govnih.gov
Microparticles and Nanoparticles for Controlled Release
Microparticle and nanoparticle-based drug delivery systems are being investigated for their potential to provide controlled release of this compound. mdpi.comnih.govresearchgate.net Biodegradable polymers, such as poly(D,L-lactide-co-glycolide acid) (PLGA), have been utilized in the development of these systems. mdpi.comnih.govresearchgate.net Studies in animal models have demonstrated that both this compound-loaded microparticles and nanoparticles can achieve controlled release of the drug. mdpi.comnih.govresearchgate.net Nanoparticles, with their sub-micrometer size, are of particular interest due to their potential to facilitate drug transport across the blood-brain barrier, which could enhance central nervous system delivery of this compound. mdpi.com
Research findings on PLGA microparticles and nanoparticles for this compound delivery in an animal model:
| Formulation Type | Polymer Used | Encapsulation Efficiency (EE) | Particle Size | In Vitro Release Duration | In Vivo Effect (Animal Model) |
| Microparticles (MP-TC4) | PLGA 502 | 85.13% | Not specified (microparticle range) | 30 days (zero-order release) | Less effective than nanoparticles |
| Nanoparticles (NP-TC3) | PLGA 502 | 56.69% | 182 nm | 8 days (controlled release) | Reverted PD-like symptoms |
Data derived from research on PLGA micro- and nano-systems for this compound delivery. mdpi.comnih.govresearchgate.net
Personalized Medicine Approaches for this compound Therapy
The concept of personalized medicine is gaining traction in optimizing this compound therapy, aiming to tailor treatment strategies based on individual patient characteristics. datainsightsmarket.com This includes exploring the influence of genetic factors on treatment response and developing improved monitoring protocols. datainsightsmarket.com
Genotype-Guided Treatment Strategies
Genetic variations, particularly in the COMT gene, are being investigated for their potential to influence an individual's response to this compound. The Val158Met polymorphism (rs4680) in the COMT gene is known to affect COMT enzyme activity, leading to different activity levels based on genotype (Val/Val, Val/Met, and Met/Met). mdpi.com Research suggests that this genotype may moderate the effects of this compound, potentially influencing both cognitive and motor outcomes. nih.govnih.govoup.com Some studies indicate that this compound might be selectively effective in individuals with certain COMT genotypes, such as Val-allele homozygotes. nih.gov Furthermore, a retrospective study identified a single nucleotide polymorphism (SNP) in the UGT1A6 gene that was associated with an increased risk of elevated liver transaminase levels in patients receiving this compound, highlighting the potential role of pharmacogenetics in predicting adverse effects. researchgate.net
Improved Patient Monitoring Protocols
Alongside genotype-guided strategies, there is an emerging emphasis on improving patient monitoring protocols for individuals receiving this compound. datainsightsmarket.com This is crucial for identifying potential adverse effects early and adjusting treatment as needed. While specific details on future monitoring protocols were not extensively detailed in the search results within the defined scope, the general trend towards personalized medicine implies a need for more refined and potentially genotype-informed monitoring strategies to enhance the safety and efficacy of this compound therapy. datainsightsmarket.com
Combination Therapies Integrating this compound with Other Medications
This compound is frequently used as an adjunctive therapy with levodopa (B1675098) and carbidopa (B1219) to enhance the effectiveness of levodopa in managing Parkinson's disease symptoms. wikipedia.orgwikipedia.orgnih.govpatsnap.commdpi.commedlink.com Future research is exploring the potential of integrating this compound into novel combination therapies. datainsightsmarket.com By inhibiting COMT, this compound helps to prolong the availability of levodopa, leading to more stable dopamine (B1211576) levels in the brain. patsnap.com This approach is particularly beneficial for patients experiencing motor fluctuations associated with long-term levodopa therapy. nih.gov
The potential benefits of future combination therapies include improved efficacy and a reduction in adverse events. datainsightsmarket.com Research continues to investigate whether initiating COMT inhibitors like this compound earlier in the treatment course of Parkinson's disease, potentially in combination with levodopa, could help delay the onset of levodopa-associated motor complications. nih.gov The pharmacokinetic interaction between this compound and levodopa appears consistent regardless of whether levodopa is administered with carbidopa or benserazide. europa.eu
Exploration of 3-O-Methylthis compound and Analogues as Therapeutic Agents
Research is actively investigating 3-O-Methylthis compound and its analogues as potential therapeutic agents, particularly focusing on their enhanced safety and permeability characteristics and their potent inhibition of transthyretin amyloidogenesis. mdpi.comresearchgate.netresearchgate.netbiorxiv.orgosti.gov
Enhanced Safety and Permeability Profiles
Studies have indicated that 3-O-Methylthis compound and newly synthesized lipophilic analogues demonstrate improved neuronal and hepatic safety compared to this compound. mdpi.comresearchgate.netresearchgate.netbiorxiv.orgosti.gov This enhanced safety profile is attributed, in part, to the presence of a methoxy (B1213986) group in position 3 of the nitrophenyl ring, which is expected to protect the molecule from metabolic glucuronidation, a process implicated in this compound's lability and toxicity. mdpi.com In vitro toxicity data showed several-fold improved neuronal and hepatic safety for these compounds. mdpi.comresearchgate.netresearchgate.netbiorxiv.orgosti.gov
Furthermore, in vitro permeability studies have shown that 3-O-Methylthis compound and its lipophilic analogues can effectively cross the blood-brain barrier. mdpi.comresearchgate.netresearchgate.netbiorxiv.orgosti.gov This permeability is considered a prerequisite for inhibiting transthyretin amyloidogenesis within the cerebrospinal fluid. mdpi.comresearchgate.netresearchgate.netbiorxiv.orgosti.gov The increased lipophilicity of these analogues has resulted in improved in vitro permeability through the blood-brain barrier and improved in vitro intestinal permeability compared to this compound. mdpi.com
Potent Inhibition of Transthyretin Amyloidogenesis
This compound has been repurposed as a transthyretin (TTR) stabilizer, demonstrating higher ex vivo anti-amyloidogenic activity than tafamidis, a drug used to treat TTR amyloidosis. mdpi.com Research highlights the relevance of 3-O-Methylthis compound and its lipophilic analogues as potent inhibitors of TTR amyloidogenesis. mdpi.comresearchgate.netresearchgate.netbiorxiv.orgosti.govnih.govdntb.gov.ua Calorimetric and structural data indicate that these compounds occupy both T4 binding sites of TTR, consistent with effective TTR tetramer stabilization. mdpi.comresearchgate.netresearchgate.netbiorxiv.orgosti.gov This stabilization is crucial as TTR tetramer dissociation precedes pathological TTR aggregation. nih.gov Crystal structures show that this compound docks better into the TTR T4 pocket than tafamidis. nih.gov
This compound's ability to cross the blood-brain barrier allows it to inhibit the aggregation of the V30M TTR variant, which is associated with central nervous system amyloidosis. mdpi.com
Continued Investigation into Neuroprotective and Disease-Modifying Effects
Ongoing research continues to investigate the potential neuroprotective and disease-modifying effects of this compound. Inhibition of catechol-O-methyltransferase (COMT) by this compound may represent a potential neuroprotective strategy, particularly for attenuating or preventing HIV-associated neurocognitive disorders, as HIV is associated with dendritic and synaptic damage. medlink.com
This compound has been shown to lower elevated homocysteine levels associated with levodopa treatment in patients with Parkinson's disease. medlink.com This reduction in homocysteine may potentially reduce long-term degenerative changes in the brain linked to hyperhomocysteinemia. medlink.com
In vitro studies have indicated that this compound can potently inhibit alpha-synuclein (B15492655) and amyloid-beta oligomerization and fibrillogenesis. alzdiscovery.org These studies also showed protection against extracellular toxicity induced by the aggregation of both proteins in PC12 cells. alzdiscovery.org However, given the reported low brain penetrance of this compound, the extent to which these effects would occur in the brain is not fully clear. alzdiscovery.org
This compound has been explored as a probe of frontal cortical dopaminergic function and its effects on human cognition. cambridge.orgresearchgate.net Studies have investigated its impact on cognitive performance, including working memory and executive function, in healthy adults and in conditions like behavioral variant frontotemporal dementia (bvFTD) and obsessive-compulsive disorder (OCD). cambridge.orgresearchgate.netnih.gov While some studies suggest this compound can modulate working memory and improve cognitive performance, the direction of effect may depend on the COMT polymorphism. cambridge.orgnih.gov Further research with larger sample sizes and across a broader range of cognitive domains is needed. cambridge.org
Repurposing this compound for New Therapeutic Indications
This compound is being explored for repurposing in new therapeutic areas beyond its approved use in Parkinson's disease. It has been repurposed as a TTR stabilizer for the treatment of transthyretin amyloidosis. mdpi.comnih.gov this compound binds specifically to TTR in human plasma, stabilizes the native tetramer in vivo, and inhibits TTR cytotoxicity. nih.gov This makes it a strong candidate for therapeutic intervention in TTR amyloidoses, including those affecting the central nervous system, for which limited small-molecule therapies exist. nih.gov Clinical trials for familial amyloid polyneuropathy have included this compound. nih.gov
Drug repurposing, in general, is a strategy that identifies new uses for existing drugs, which can potentially reduce the time and cost associated with drug development, as the safety profile of the candidate drug is already established. fondation-charcot.orgsierrajournals.com this compound's established profile makes it a candidate for this approach.
Studies have also investigated this compound's potential in treating certain psychiatric disorders, such as obsessive-compulsive disorder, based on its ability to augment cortical dopaminergic transmission. researchgate.netwikipedia.org Preliminary data from a randomized, placebo-controlled, double-blind crossover trial in adults with OCD showed that two weeks of this compound was associated with significant symptom improvement compared to placebo. researchgate.net This suggests that brain-penetrant COMT inhibitors warrant further investigation for OCD. researchgate.net
Furthermore, differential interactome-based drug repositioning studies have identified this compound as a potential therapeutic for colorectal cancers, showing statistically significant inhibition profiles on colorectal cancer cell lines in in vitro studies. frontiersin.org
Benchmarking and Regulatory Acceptance of Novel Preclinical Liver Safety Tests
The hepatotoxicity associated with this compound has highlighted the importance of robust preclinical liver safety testing. researchgate.netnih.gov Drug-induced liver injury (DILI) remains a significant concern in drug development, and current preclinical animal models have limitations in predicting human liver toxicity, particularly for mechanisms like bile salt export pump (BSEP) interference. nih.govoup.com
Research is focused on developing more predictive in vitro systems, such as organotypic and microphysiological liver systems, to improve the reliability of DILI prediction. researchgate.netnih.gov These emerging platforms offer possibilities for mechanistic evaluations of drug candidates and represent a step towards more reliable DILI prediction. researchgate.netnih.gov
The increasing availability of comprehensive benchmarking studies is expected to facilitate the dissemination and potential regulatory acceptance of these novel preclinical liver safety tests. researchgate.netnih.gov Benchmarking studies, often using sets of marketed or withdrawn drugs with known clinical outcomes, are crucial for evaluating the predictive power of new in vitro models. nih.govoup.com For instance, studies have used benchmark compounds to investigate the correlation between BSEP inhibition and liver injury in humans. oup.com
While the exact mechanism of this compound-induced liver toxicity is not fully clear, it has been hypothesized to involve abnormal mitochondrial respiration due to the uncoupling of oxidative phosphorylation. wikipedia.orgresearchgate.net In vitro studies have shown that this compound can uncouple oxidative phosphorylation in isolated rat liver mitochondria and cause ATP depletion in rat hepatocytes at concentrations comparable to those causing cytotoxicity. researchgate.net this compound has been shown to induce mitochondrial toxicity in HepG2 cells. acs.org
The development of new COMT inhibitors with structures differing from nitrocatechols is also an area of research aimed at addressing potential toxicity concerns. nih.gov
常见问题
Q. What experimental models are appropriate to study Tolcapone’s effects on addiction-related behaviors?
this compound’s impact on substance use disorders can be evaluated using alcohol-preferring (P) rat models in cued-access protocols , which measure ethanol consumption under conditioned stimuli. Key steps include:
- Administering this compound (e.g., 30 mg/kg) and comparing ethanol/sucrose consumption across saline and drug-treated groups .
- Validating cortical dopamine (DA) modulation using DA agonists (e.g., D-amphetamine) as negative controls to confirm COMT-specific effects .
- Analyzing mPFC-NAc synchrony via electrophysiology to assess neural circuit dynamics .
Q. How should pharmacokinetic (PK) studies for this compound be designed in patient populations?
Use population PK modeling with sparse sampling (e.g., 1,414 samples from 275 patients) to account for variability:
- Apply a two-compartment model with first-order absorption and lag time, accounting for food effects (10–20% bioavailability reduction) .
- Validate clearance (4.5–5 L/h) and volume of distribution (~30 L) using NONMEM software, excluding covariates like age or weight due to minimal clinical impact .
- Confirm half-life (5–8 hours) and metabolite profiling (e.g., 3-O-methyl-tolcapone) via LC-MS in plasma/CSF .
Q. What safety monitoring protocols are critical in this compound clinical trials?
- Baseline and biweekly liver enzyme tests (ALT/AST) for the first 6 months, with discontinuation if levels exceed 2× the upper limit .
- Monitor for dopaminergic adverse events (e.g., dyskinesia) using UPDRS motor scores and patient diaries to track "on/off" time .
- Include gradual tapering protocols to avoid withdrawal effects when switching to alternative therapies .
Advanced Research Questions
Q. How can neuroimaging methodologies elucidate this compound’s cognitive effects?
- Use task-fMRI during attentional control or working memory tasks to measure dorsocaudal cingulate cortex (dCC) activation efficiency .
- Stratify participants by COMT genotype (e.g., Val158Met) to identify pharmacogenomic interactions, as Met/Met carriers show enhanced prefrontal modulation .
- Combine with EEG to assess oscillatory dynamics (e.g., theta-gamma coupling) in cortico-striatal circuits .
Q. What methodologies optimize comparative efficacy studies between this compound and Entacapone?
- Design double-blind, switch-over trials where patients optimized on Entacapone (200 mg/dose) transition to this compound (100 mg t.i.d.) .
- Primary endpoints: "On" time improvement (≥1 hour), levodopa dose reduction, and Investigator Global Assessment (IGA) scores .
- Address confounding factors (e.g., dyskinesia rates) using mixed-effects models to adjust for baseline severity .
Q. How can behavioral assays quantify this compound’s effects on impulsivity?
- Employ delay discounting tasks to measure preference for immediate vs. delayed rewards, correlating reductions in impulsive choice with BIS-11 cognitive subscales .
- Use exploratory/exploitative decision-making paradigms (e.g., Iowa Gambling Task) in COMT Met/Met carriers to assess DA-mediated behavioral shifts .
- Validate translational relevance by linking task performance to real-world outcomes (e.g., alcohol consumption in AUD cohorts) .
Q. What structural and mechanistic insights support this compound’s repurposing for amyloidosis?
- Conduct X-ray crystallography to identify this compound-TTR binding modes (e.g., HBP1/HBP3 pockets stabilized by Lys15-Glu54 interactions) .
- Validate blood-brain barrier penetration using CSF/plasma concentration ratios (e.g., 0.9 μM CSF vs. 65 μM plasma) in preclinical models .
- Assess disease-modifying potential in leptomeningeal amyloidosis via longitudinal MRI and biomarker (e.g., transthyretin) monitoring .
Q. What in vitro models predict this compound’s hepatotoxicity mechanisms?
- Use human liver microphysiology systems (MPS) to compare this compound/Entacapone toxicity, measuring reactive metabolite formation (e.g., M1/M2 oxidation) .
- Identify P450 isoforms (e.g., CYP2E1, CYP1A2) responsible for metabolite bioactivation via chemical inhibitors or cDNA-expressed enzymes .
- Detect glutathione (GSH) adducts (C1/C2) using LC-MS/MS to confirm covalent binding to hepatic proteins .
Q. How should pharmacogenomic stratification be integrated into this compound trials?
- Genotype participants for COMT Val158Met and assess DA-mediated outcomes (e.g., frontoparietal fMRI activation in gambling disorder) .
- In cognitive trials, prioritize Met/Met homozygotes for enhanced this compound response due to lower baseline COMT activity .
- Use Mendelian randomization to mitigate confounding in observational studies of hepatotoxicity risk .
Q. What in vitro placental models assess this compound’s teratogenicity?
- Apply HTR8/SVneo and BeWo cell lines to quantify trophoblast invasion inhibition via Snail/Twist/E-cadherin pathway modulation .
- Validate in murine models by measuring maternal hypertension, proteinuria, and fetal growth restriction across gestational stages .
- Correlate placental DA metabolism with developmental toxicity using LC-MS-based metabonomics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
